Product packaging for 3-Amino-1-cyclohexylpropan-1-ol(Cat. No.:CAS No. 126679-00-3)

3-Amino-1-cyclohexylpropan-1-ol

Cat. No.: B1376742
CAS No.: 126679-00-3
M. Wt: 157.25 g/mol
InChI Key: XCLDJLVBFPRDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-1-cyclohexylpropan-1-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B1376742 3-Amino-1-cyclohexylpropan-1-ol CAS No. 126679-00-3

Properties

IUPAC Name

3-amino-1-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDJLVBFPRDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Analysis of 3-Amino-1-cyclohexylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-cyclohexylpropan-1-ol is a chiral amino alcohol with potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive analysis of its structure, physicochemical properties, and potential biological relevance. Due to the limited availability of direct experimental data for this specific molecule, this report combines computational data with experimental information from closely related analogs to provide a thorough structural and functional profile.

Chemical Structure and Properties

This compound (IUPAC Name: this compound) is a saturated acyclic molecule containing a cyclohexyl moiety, a hydroxyl group, and a primary amino group. Its chemical formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol . The presence of two chiral centers at C1 and C3 gives rise to four possible stereoisomers.

Table 1: Physicochemical Properties of this compound (Computed)

PropertyValueSource
Molecular FormulaC₉H₁₉NOPubChem
Molecular Weight157.25 g/mol PubChem
XLogP31.4PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem
Exact Mass157.146664 g/mol PubChem
Topological Polar Surface Area46.3 ŲPubChem
Complexity99.7PubChem
Boiling Point (Predicted)282.7 °C at 760 mmHgGuidechem
Density (Predicted)0.984 g/cm³Guidechem

Synthesis and Characterization

A plausible synthetic route to this compound is the reduction of a nitrile precursor.

Experimental Protocol: Synthesis via Reduction of rac-3-cyclohexyl-3-hydroxypropionitrile

This protocol is based on a general method for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄).

Materials:

  • rac-3-cyclohexyl-3-hydroxypropionitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry solvent for extraction (e.g., diethyl ether)

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry, three-necked flask equipped with a stirrer, condenser, and dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of rac-3-cyclohexyl-3-hydroxypropionitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is cautiously quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification can be achieved by vacuum distillation or column chromatography.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start rac-3-cyclohexyl-3- hydroxypropionitrile Reaction Reduction with LiAlH4 in anhydrous ether Start->Reaction 1. Add to LiAlH4 suspension Workup Aqueous Quench (H2O, NaOH) Reaction->Workup 2. Stir at RT Purification Filtration & Solvent Evaporation Workup->Purification 3. Isolate organic phase Product Crude 3-Amino-1- cyclohexylpropan-1-ol Purification->Product NMR NMR Spectroscopy (1H and 13C) Product->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Product->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Product->FTIR Functional Group Analysis

Synthesis and Characterization Workflow
Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following tables provide predicted data and data from analogous compounds.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H on C13.4 - 3.7m
H on C21.5 - 1.8m
H on C32.8 - 3.1m
Cyclohexyl H0.9 - 1.9m
OH2.0 - 4.0 (broad)s
NH₂1.5 - 3.0 (broad)s

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C168 - 72
C235 - 40
C340 - 45
Cyclohexyl C25 - 45

Table 4: Expected Mass Spectrometry Fragmentation

m/zFragment
158[M+H]⁺
140[M+H - H₂O]⁺
127[M+H - NH₃]⁺
83[Cyclohexyl]⁺

Potential Biological Activity and Signaling Pathway

While there is no direct biological data for this compound, its structural similarity to other pharmacologically active molecules suggests it may have utility as a building block in drug discovery. Notably, related amino alcohols have been investigated as Neuropeptide Y (NPY) Y1 receptor antagonists.

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, including appetite regulation, anxiety, and blood pressure control. Antagonism of this receptor is a therapeutic strategy for obesity and other metabolic disorders.

NPY Y1 Receptor Signaling Pathway

NPY binding to the Y1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, NPY Y1 receptor activation can lead to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway. An antagonist would block these signaling events.

NPY_Y1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds & Activates G_protein Gi/o Protein Y1R->G_protein Activates Antagonist This compound (Potential Antagonist) Antagonist->Y1R Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases production IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation Response Physiological Response (e.g., Appetite Regulation) PKA->Response Modulates Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates PKC->Response Modulates

Hypothesized NPY Y1 Receptor Signaling Pathway Antagonism

Conclusion

This compound is a structurally interesting chiral molecule with potential for further development in medicinal chemistry. While experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. Its potential as a scaffold for NPY Y1 receptor antagonists highlights a promising area for future research, which could lead to the development of novel therapeutics for metabolic and neurological disorders. Further studies are warranted to synthesize and characterize this molecule and to experimentally validate its predicted biological activity.

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-1-cyclohexylpropan-1-ol, a molecule of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical characteristics, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its characterization.

Chemical Identity and Structure

This compound is an organic compound containing both an amine and a hydroxyl functional group, classifying it as an amino alcohol.[1] The structure consists of a cyclohexyl ring attached to a propanol backbone, with an amino group at the third position.

Molecular Structure:

  • IUPAC Name: this compound[2]

  • Canonical SMILES: C1CCC(CC1)C(CCN)O[2]

  • InChI: InChI=1S/C9H19NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2[2]

  • InChIKey: XCLDJLVBFPRDGM-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt form. Data is compiled from various chemical databases and computational models.

PropertyValueReference / Method
Molecular Formula C₉H₁₉NO-
Molecular Weight 157.25 g/mol Computed by PubChem[2][3]
Boiling Point 282.7 °C at 760 mmHgPredicted[3]
Density 0.984 g/cm³Predicted[3]
Flash Point 124.7 °CPredicted[3]
Refractive Index 1.495Predicted[3]
logP (Octanol/Water) 1.4 / 1.97670XLogP3-AA / Predicted[2][3]
Topological Polar Surface Area (TPSA) 46.3 ŲComputed by Cactvs[2]
Rotatable Bond Count 3Computed by Cactvs[2]
Hydrogen Bond Donor Count 2Computed by Cactvs[2]
Hydrogen Bond Acceptor Count 2Computed by Cactvs[2]
Complexity 99.7Computed by Cactvs[2]
Molecular Weight (HCl Salt) 193.71 g/mol -[4][5]
Physical Form (HCl Salt) SolidSigma-Aldrich[5]

Experimental Protocols

While specific experimental data for the synthesis and full characterization of this compound are not extensively published, the determination of its core physicochemical properties would follow standard laboratory procedures.

Determination of Melting and Boiling Points
  • Melting Point: The melting point of the solid form (e.g., the hydrochloride salt) is determined using a digital melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded. For amino alcohols that are liquid at room temperature, this technique may be applied by first converting them to a solid salt form.[6]

  • Boiling Point: The boiling point is measured via distillation. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For accuracy, the atmospheric pressure should be noted and corrections applied if it deviates from 760 mmHg.

Determination of Solubility

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature. The solution is stirred until equilibrium is reached. The concentration of the saturated solution is then measured using techniques like gravimetric analysis (after solvent evaporation) or spectroscopy (e.g., UV-Vis or HPLC) if the compound has a suitable chromophore. For amino acids and related compounds, methods like attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy can provide real-time concentration measurements.[7][8]

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method is the shake-flask method .

  • A solution of the compound is prepared in either water or n-octanol.

  • This solution is mixed with an equal volume of the other immiscible solvent in a separatory funnel.

  • The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The pKa value, which indicates the strength of an acid or base, is crucial for understanding the ionization state of the amino and hydroxyl groups at different pH levels.

  • Potentiometric Titration: This is the most common method. A solution of the compound is titrated with a standard acid or base. The pH of the solution is monitored using a calibrated pH meter as the titrant is added. A plot of pH versus the volume of titrant added will show an inflection point. The pH at the half-equivalence point corresponds to the pKa of the ionizable group.

  • Spectrophotometric Method: If the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra, the pKa can be determined by measuring the absorbance of the solution at a fixed wavelength across a range of pH values.

Visualization of Workflows and Relationships

The following diagrams illustrate key conceptual workflows and relationships in the characterization of a chemical entity like this compound.

G cluster_physchem Physicochemical Testing cluster_spectro Structural Verification start_node Start: Compound Acquisition or Synthesis s1 NMR Spectroscopy (¹H, ¹³C) start_node->s1 Purity & ID s2 Mass Spectrometry (MS) start_node->s2 Purity & ID process_node process_node data_node Experimental Data Points analysis_node Data Compilation data_node->analysis_node Analysis end_node End: Comprehensive Profile analysis_node->end_node p1 Melting/Boiling Point Analysis p1->data_node Raw Data p2 Solubility Screening p1->p2 p2->data_node Raw Data p3 logP Determination (Shake-Flask) p2->p3 p3->data_node Raw Data p4 pKa Measurement (Titration) p3->p4 p4->data_node Raw Data s1->p1 s2->p1

Caption: Experimental workflow for physicochemical characterization.

G central This compound iupac IUPAC Name: This compound central->iupac is named smiles SMILES: C1CCC(CC1)C(CCN)O central->smiles is represented by inchi InChI: 1S/C9H19NO/c10-7-6-9(11)8-4-2-1-3-5-8/h... central->inchi is represented by formula Molecular Formula: C₉H₁₉NO central->formula has props Physicochemical Properties: (logP, pKa, BP, etc.) central->props exhibits mw Molecular Weight: 157.25 g/mol formula->mw corresponds to

Caption: Logical relationships of chemical identifiers and properties.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-1-cyclohexylpropan-1-ol from Cyclohexanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to produce 3-Amino-1-cyclohexylpropan-1-ol, a valuable building block in medicinal chemistry and drug development. The primary focus is on a two-step synthesis commencing with cyclohexanecarboxaldehyde. An alternative synthetic route is also presented for comparison. This document includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the practical application of these synthetic methods.

Primary Synthetic Pathway: Henry Reaction and Subsequent Reduction

The most direct and widely recognized method for the synthesis of this compound from cyclohexanecarboxaldehyde involves a two-step sequence:

  • Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond-forming reaction between cyclohexanecarboxaldehyde and nitroethane to yield the intermediate, 1-cyclohexyl-2-nitropropan-1-ol.

  • Reduction of the Nitro Group: The nitro group of the intermediate is reduced to a primary amine to afford the final product, this compound.

Visualization of the Primary Synthetic Pathway

G cluster_0 Step 1: Henry (Nitroaldol) Reaction cluster_1 Step 2: Reduction of Nitro Group Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde 1-Cyclohexyl-2-nitropropan-1-ol 1-Cyclohexyl-2-nitropropan-1-ol Cyclohexanecarboxaldehyde->1-Cyclohexyl-2-nitropropan-1-ol 1. Nitroethane Nitroethane Nitroethane->1-Cyclohexyl-2-nitropropan-1-ol 2. Base Catalyst Base Catalyst Base Catalyst->1-Cyclohexyl-2-nitropropan-1-ol Catalyzes This compound This compound 1-Cyclohexyl-2-nitropropan-1-ol->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound Reduces

Caption: Primary synthesis route for this compound.

Experimental Protocols for the Primary Synthetic Pathway

The following protocols are based on established general procedures for the Henry reaction and the reduction of nitro compounds. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of 1-Cyclohexyl-2-nitropropan-1-ol (Henry Reaction)

  • Materials:

    • Cyclohexanecarboxaldehyde

    • Nitroethane

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Hydrochloric Acid (1M)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanecarboxaldehyde (1.0 eq) in ethanol.

    • Add nitroethane (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium hydroxide (0.1 eq) in ethanol dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with 1M HCl.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclohexyl-2-nitropropan-1-ol.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction of the Nitro Group)

Two common methods for the reduction of the nitro group are presented below.

Method A: Catalytic Hydrogenation

  • Materials:

    • 1-Cyclohexyl-2-nitropropan-1-ol

    • Palladium on Carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve 1-cyclohexyl-2-nitropropan-1-ol (1.0 eq) in methanol in a hydrogenation vessel.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Materials:

    • 1-Cyclohexyl-2-nitropropan-1-ol

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (3.0-4.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-cyclohexyl-2-nitropropan-1-ol (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid and wash thoroughly with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.

Alternative Synthetic Pathway: Reduction of a Hydroxy Nitrile

An alternative reported synthesis of this compound starts from rac-3-cyclohexyl-3-hydroxypropionitrile. This method involves the reduction of the nitrile group to a primary amine.

Visualization of the Alternative Synthetic Pathway

G rac-3-Cyclohexyl-3-hydroxypropionitrile rac-3-Cyclohexyl-3-hydroxypropionitrile This compound This compound rac-3-Cyclohexyl-3-hydroxypropionitrile->this compound Reduction Lithium Aluminium Hydride Lithium Aluminium Hydride Lithium Aluminium Hydride->this compound Reduces

Caption: Alternative synthesis of this compound.

Experimental Protocol for the Alternative Synthetic Pathway

The following protocol is based on a literature report with a documented yield.[1]

  • Materials:

    • rac-3-cyclohexyl-3-hydroxypropionitrile

    • Lithium Aluminium Hydride (LiAlH₄)

    • Anhydrous Diethyl Ether

    • Appropriate quenching reagents (e.g., water and NaOH solution)

  • Procedure:

    • Prepare a solution of rac-3-cyclohexyl-3-hydroxypropionitrile in anhydrous diethyl ether.

    • In a separate, flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

    • Cool the LiAlH₄ suspension to 0 °C.

    • Slowly add the solution of the hydroxy nitrile to the LiAlH₄ suspension.

    • After the addition, allow the reaction to stir at ambient temperature for 2 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄.

    • Perform an aqueous workup to precipitate the aluminum salts.

    • Filter the solids and wash with diethyl ether.

    • Dry the combined filtrate and washings over an appropriate drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure to obtain this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

Synthetic PathwayStarting MaterialProductReported YieldReference
Alternative rac-3-cyclohexyl-3-hydroxypropionitrileThis compound58.0%[1]
Primary CyclohexanecarboxaldehydeThis compoundNot specified-

Physicochemical and Spectroscopic Data of this compound

The following table provides key physicochemical and predicted spectroscopic data for the final product.

PropertyValue
Molecular Formula C₉H₁₉NO[2]
Molecular Weight 157.25 g/mol [2]
CAS Number 109647-95-2
Predicted ¹H NMR ChemicalBook Spectrum
Predicted ¹³C NMR Guidechem Spectrum
IR Spectroscopy Characteristic peaks for O-H, N-H, and C-H stretching.

Experimental Workflow Overview

The following diagram illustrates a general experimental workflow applicable to both synthetic pathways described.

G cluster_workflow General Experimental Workflow Reaction Setup Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Workup & Extraction Workup & Extraction Reaction Monitoring (TLC)->Workup & Extraction Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Workup & Extraction->Purification (Chromatography/Recrystallization) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Chromatography/Recrystallization)->Characterization (NMR, IR, MS)

Caption: A generalized workflow for chemical synthesis.

Conclusion

This technical guide outlines two viable synthetic routes for the preparation of this compound. The primary pathway, involving a Henry reaction followed by reduction, offers a straightforward approach from readily available starting materials. The alternative pathway, the reduction of a hydroxy nitrile, provides a validated method with a reported yield of 58.0%. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient and reproducible synthesis of this important chemical intermediate. Further optimization of the primary pathway's reaction conditions may lead to improved yields.

References

3-Amino-1-cyclohexylpropan-1-ol CAS number and identification

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 126679-00-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-1-cyclohexylpropan-1-ol, a versatile building block with applications in medicinal chemistry, particularly in the development of kinase inhibitors and receptor antagonists. This document outlines its chemical identity, physical properties, synthetic approaches, and its role in relevant biological signaling pathways.

Chemical Identification and Properties

This compound is a chiral amino alcohol. Its structure features a cyclohexyl group and a primary amine, which contribute to its utility as a scaffold in the design of targeted therapeutics.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 126679-00-3[1][2][3][4][5][6][7]
Molecular Formula C₉H₁₉NO[1][2][3][4][6][7]
Molecular Weight 157.25 g/mol [1][4][5][7]
IUPAC Name This compound[1][4]
InChI Key XCLDJLVBFPRDGM-UHFFFAOYSA-N[1][5]
Canonical SMILES C1CCC(CC1)C(CCN)O[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP31.4PubChem[1][4]
Hydrogen Bond Donor Count2PubChem[1][4]
Hydrogen Bond Acceptor Count2PubChem[1][4]
Rotatable Bond Count3PubChem[1][4]
Exact Mass157.146664230 DaPubChem[1][4]
Monoisotopic Mass157.146664230 DaPubChem[1][4]
Topological Polar Surface Area46.3 ŲPubChem[1][4]
Heavy Atom Count11PubChem[1][4]
Complexity99.7PubChem[1][4]

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not widely published, several general synthetic strategies are applicable for the preparation of this and similar amino alcohols.

General Synthetic Approaches:

  • Reduction of Nitriles: One documented route involves the reduction of a nitrile precursor. Specifically, rac-3-cyclohexyl-3-hydroxypropionitrile can be reduced to this compound.

    • Experimental Protocol Outline (Based on similar reductions):

      • Reactant: rac-3-cyclohexyl-3-hydroxypropionitrile is dissolved in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran.

      • Reducing Agent: A solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent is prepared separately.

      • Reaction: The nitrile solution is added dropwise to the cooled (typically 0 °C) solution of the reducing agent under an inert atmosphere (e.g., nitrogen or argon).

      • Reflux: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a specified period to ensure complete reduction.

      • Quenching: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) to precipitate the aluminum salts.

      • Workup: The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

      • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield this compound.

  • Reductive Amination: This method involves the reaction of a β-hydroxy ketone or aldehyde with an amine source, followed by reduction.

  • Ring-Opening of Epoxides: A suitable cyclohexyl-containing epoxide can be reacted with an amine nucleophile to open the epoxide ring and form the corresponding amino alcohol.

  • Reduction of β-Aminoketones: A β-aminoketone precursor can be reduced to the target amino alcohol.

  • Henry Reaction (Nitroaldol Reaction): This multi-step synthesis involves the reaction of a nitroalkane with a cyclohexyl aldehyde, followed by reduction of the nitro group to an amine.

Biological Significance and Signaling Pathways

This compound serves as a key structural motif in the development of inhibitors targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and as antagonists for the Neuropeptide Y (NPY) Y1 receptor.

DYRK1A Signaling Pathway

DYRK1A is a protein kinase implicated in neurodevelopmental processes and certain cancers. Inhibitors of DYRK1A are of significant interest in therapeutic research. The kinase is known to be involved in the ASK1-JNK signaling pathway, which plays a role in apoptotic cell death.

DYRK1A_Signaling_Pathway Stress_Signal Cellular Stress (e.g., TNFα) DYRK1A DYRK1A Stress_Signal->DYRK1A DYRK1A_Inhibitor This compound -based Inhibitor DYRK1A_Inhibitor->DYRK1A Inhibition ASK1 ASK1 DYRK1A->ASK1 Phosphorylation (Activation) MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Role of a this compound-based inhibitor in the DYRK1A-mediated apoptosis pathway.

Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand NPY, initiates a signaling cascade involved in processes such as vasoconstriction and cell proliferation. Antagonists of the Y1 receptor are being investigated for various therapeutic applications.

NPY_Y1_Receptor_Signaling_Pathway NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Y1R_Antagonist This compound -based Antagonist Y1R_Antagonist->Y1R Antagonism G_protein Gαi/o & Gαq Y1R->G_protein Activation PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC Inhibition IP3_DAG IP₃ & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Ca_release->PKC MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation

Caption: Antagonism of the NPY Y1 receptor signaling cascade by a this compound-based compound.

References

An In-Depth Technical Guide to the Chirality and Stereoisomers of 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 3-Amino-1-cyclohexylpropan-1-ol, a molecule of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages information on closely related analogs and established principles of stereochemistry to provide a thorough understanding of its properties and potential synthesis pathways.

Introduction to the Chirality of this compound

This compound is a chiral molecule possessing two stereocenters, leading to the existence of four possible stereoisomers. The chiral centers are located at the carbon atom bonded to the hydroxyl group (C1) and the carbon atom bonded to the amino group (C3). The presence of these two chiral centers gives rise to two pairs of enantiomers.

The spatial arrangement of the functional groups is critical in determining the molecule's interaction with other chiral molecules, such as biological receptors, making the synthesis and characterization of individual stereoisomers crucial for drug development.

Stereoisomers of this compound

The four stereoisomers of this compound are:

  • (1R, 3R)-3-Amino-1-cyclohexylpropan-1-ol

  • (1S, 3S)-3-Amino-1-cyclohexylpropan-1-ol

  • (1R, 3S)-3-Amino-1-cyclohexylpropan-1-ol

  • (1S, 3R)-3-Amino-1-cyclohexylpropan-1-ol

The (1R, 3R) and (1S, 3S) isomers are a pair of enantiomers, as are the (1R, 3S) and (1S, 3R) isomers. The relationship between any other pairing is diastereomeric.

Diagram of Stereoisomer Relationships:

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (1R, 3R) (1R, 3R) (1S, 3S) (1S, 3S) (1R, 3R)->(1S, 3S) Enantiomers (1R, 3S) (1R, 3S) (1R, 3R)->(1R, 3S) Diastereomers (1S, 3R) (1S, 3R) (1R, 3R)->(1S, 3R) Diastereomers (1S, 3S)->(1R, 3S) Diastereomers (1S, 3S)->(1S, 3R) Diastereomers (1R, 3S)->(1S, 3R) Enantiomers

Caption: Relationship between the four stereoisomers of this compound.

Physicochemical Properties of Stereoisomers

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

PropertyValueReference
Molecular FormulaC₉H₁₉NO[1]
Molecular Weight157.25 g/mol [1]
Boiling Point282.7 °C at 760 mmHg[2]
Density0.984 g/cm³[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound stereoisomers are not explicitly published. However, established methods for the synthesis of analogous γ-amino alcohols can be adapted.

Synthesis of Racemic this compound

A common route for the synthesis of γ-amino alcohols is the reduction of the corresponding β-amino ketone.

Workflow for Racemic Synthesis:

racemic_synthesis start Cyclohexylacetaldehyde and Nitromethane step1 Henry Reaction start->step1 intermediate1 1-Cyclohexyl-3-nitropropan-1-ol step1->intermediate1 step2 Reduction of Nitro Group (e.g., H2/Pd-C) intermediate1->step2 product Racemic this compound step2->product

Caption: Proposed workflow for the racemic synthesis of this compound.

Methodology:

  • Henry Reaction: Cyclohexylacetaldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide) to form 1-cyclohexyl-3-nitropropan-1-ol.

  • Reduction: The nitro group of 1-cyclohexyl-3-nitropropan-1-ol is then reduced to an amino group. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step will produce a racemic mixture of the four stereoisomers.

Chiral Resolution of Stereoisomers

The separation of the racemic mixture into its constituent enantiomers can be achieved through chiral resolution. A widely used method for resolving amino alcohols is the formation of diastereomeric salts with a chiral acid, such as tartaric acid.

Workflow for Chiral Resolution:

chiral_resolution start Racemic this compound step1 Reaction with Chiral Acid (e.g., L-(+)-Tartaric Acid) start->step1 intermediate1 Mixture of Diastereomeric Salts step1->intermediate1 step2 Fractional Crystallization intermediate1->step2 salt1 Less Soluble Diastereomeric Salt (Crystallized) step2->salt1 salt2 More Soluble Diastereomeric Salt (in Solution) step2->salt2 step3a Basification salt1->step3a step3b Basification salt2->step3b product1 Enantiomerically Enriched Amine 1 step3a->product1 product2 Enantiomerically Enriched Amine 2 step3b->product2

Caption: General workflow for the chiral resolution of this compound.

Methodology:

  • Salt Formation: The racemic amino alcohol is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a chiral resolving agent, such as L-(+)-tartaric acid. This reaction forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The crystals can then be separated by filtration.

  • Liberation of the Free Amine: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free amino alcohol. The other enantiomer can be recovered from the mother liquor by a similar basification process.

Conclusion

This technical guide has outlined the key stereochemical features of this compound. While specific experimental data for its individual stereoisomers are scarce, established synthetic and resolution methodologies for analogous compounds provide a clear pathway for their preparation and characterization. For researchers in drug development, the ability to access stereochemically pure forms of this compound is essential for elucidating its structure-activity relationships and developing it as a potential therapeutic agent. Further research is warranted to isolate and characterize all four stereoisomers and to evaluate their distinct biological activities.

References

Solubility Profile of 3-Amino-1-cyclohexylpropan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-cyclohexylpropan-1-ol is a chemical compound of interest in various research and development sectors, including pharmaceuticals, due to its unique structural features combining a primary amine, a secondary alcohol, and a cyclohexyl group. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and various applications. This technical guide provides an overview of the predicted solubility characteristics of this compound and outlines a general experimental protocol for its quantitative determination.

Predicted Solubility Characteristics

The molecular structure of this compound suggests a degree of solubility in both polar and non-polar organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino (-NH2) and hydroxyl (-OH) groups allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit good solubility in lower alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polar nature of the amino and hydroxyl groups will also contribute to dipole-dipole interactions with polar aprotic solvents, suggesting moderate to good solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar cyclohexyl ring provides a significant hydrophobic character to the molecule. This suggests that the compound may have some solubility in non-polar solvents, although likely less than in polar solvents.

General Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a compound like this compound involves the isothermal equilibrium method. This method consists of preparing saturated solutions of the compound in the selected solvents at a constant temperature and then determining the concentration of the solute in the solution.

Key Experimental Steps:
  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This duration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful decantation or by filtration using a syringe filter suitable for the solvent.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. Common methods include:

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

    • Spectrophotometry (UV-Vis or other): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for determining the concentration of a compound in a solution. A calibration curve with known concentrations of this compound would be required.

  • Data Reporting: The solubility is typically reported in units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a mole fraction at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_excess Add excess this compound to a known volume of solvent start->add_excess agitate Agitate at constant temperature for a defined period add_excess->agitate separate Separate solid from liquid (Centrifugation/Filtration) agitate->separate analyze Determine concentration of the saturated solution (e.g., HPLC) separate->analyze report Report solubility data analyze->report end End report->end

Caption: General workflow for determining the solubility of a compound.

Conclusion

While specific quantitative data on the solubility of this compound is not currently available in the public domain, its molecular structure provides a basis for qualitative predictions. For researchers and professionals requiring precise solubility values, direct experimental determination is necessary. The general protocol outlined in this guide provides a robust framework for conducting such studies. The resulting data will be invaluable for the effective handling, processing, and formulation of this compound in various scientific and industrial applications.

3-Amino-1-cyclohexylpropan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical and physical properties of 3-Amino-1-cyclohexylpropan-1-ol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an organic compound featuring a cyclohexyl group, a propyl chain, an amino group, and a hydroxyl group. Its chemical structure is fundamental to its properties and potential applications in chemical synthesis.

The key molecular identifiers and properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₉NO[1][2][3]
Molecular Weight 157.25 g/mol [1][3]
IUPAC Name This compound[1]
SMILES C1CCC(CC1)C(CCN)O[1]
InChI Key XCLDJLVBFPRDGM-UHFFFAOYSA-N[1]

It is important to distinguish the free base form of this compound from its hydrochloride salt, 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride, which has an empirical formula of C₉H₁₉NO · HCl and a molecular weight of 193.71 g/mol .

Experimental Protocols

A common synthetic route includes:

  • Formation of an intermediate: Reaction of cyclohexanone with ammonia and sodium borohydride to produce D-cyclohexylacetone.

  • Reduction: The intermediate D-cyclohexylacetone is then reduced to yield D-cyclohexylalanine.

  • Final Conversion: D-cyclohexylalanine is subsequently reacted with an acid and undergoes an esterification or amidation reaction to produce the final product, D-Cyclohexylalaninol.[2]

This generalized workflow provides a foundational understanding for the synthesis of similar amino alcohols containing a cyclohexyl moiety.

Logical Workflow for Synthesis

The logical progression for the synthesis of related cyclohexyl amino alcohols can be visualized as a workflow diagram. This diagram illustrates the key stages from starting materials to the final product class.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation start1 Cyclohexanone inter1 Reaction to form D-cyclohexylacetone start1->inter1 start2 Ammonia start2->inter1 start3 Sodium Borohydride start3->inter1 inter2 Reduction to D-cyclohexylalanine inter1->inter2 final_step Esterification or Amidation inter2->final_step product Target Amino Alcohol (e.g., D-Cyclohexylalaninol) final_step->product

Caption: Generalized synthetic workflow for cyclohexyl amino alcohols.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-1-cyclohexylpropan-1-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-cyclohexylpropan-1-ol is a chiral γ-amino alcohol that holds significant potential as a chiral auxiliary in asymmetric synthesis.[1] Its structural features, including a bulky cyclohexyl group for effective steric shielding and two chiral centers, make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations.[1] Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions, and are then cleaved to yield the desired enantiomerically enriched product.[2] While specific documented applications of this compound as a chiral auxiliary are not extensively reported in peer-reviewed literature, its structural similarity to other well-established 1,3-amino alcohol auxiliaries allows for the development of robust protocols for its use in key asymmetric reactions.

This document provides detailed application notes and generalized protocols for the use of this compound as a chiral auxiliary in asymmetric aldol reactions and alkylations. The methodologies are based on established procedures for analogous chiral amino alcohols.

Principle of Asymmetric Induction

The efficacy of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that favors the formation of one stereoisomer over another. In the case of this compound, the bulky cyclohexyl group is expected to effectively block one face of a reactive intermediate, such as an enolate, directing an incoming electrophile to the opposite face. The relative stereochemistry of the amino and hydroxyl groups can also play a role in chelation control with metal-based reagents, further enhancing diastereoselectivity.

The general workflow for utilizing a chiral auxiliary is as follows:

G cluster_0 General Workflow Start Start Attach Auxiliary Attachment of Chiral Auxiliary to Substrate Start->Attach Auxiliary Diastereoselective Reaction Diastereoselective Transformation Attach Auxiliary->Diastereoselective Reaction Cleavage Cleavage of Chiral Auxiliary Diastereoselective Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle G cluster_0 Aldol Reaction Workflow Start Start Acylation 1. Acylation of the Auxiliary Start->Acylation Enolate Formation 2. Enolate Formation Acylation->Enolate Formation Aldol Addition 3. Aldol Addition Enolate Formation->Aldol Addition Workup 4. Quench and Workup Aldol Addition->Workup Purification 5. Purification Workup->Purification Product Diastereomerically Enriched Adduct Purification->Product G cluster_0 Alkylation Reaction Workflow Start Start Enolate Formation 1. Enolate Formation Start->Enolate Formation Alkylation 2. Alkylation Enolate Formation->Alkylation Workup 3. Quench and Workup Alkylation->Workup Purification 4. Purification Workup->Purification Product Diastereomerically Enriched Product Purification->Product

References

Application Notes and Protocols: 3-Amino-1-cyclohexylpropan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Amino-1-cyclohexylpropan-1-ol as a versatile building block in the synthesis of pharmaceutical intermediates. This chiral amino alcohol serves as a key precursor for various bioactive molecules, including Neuropeptide Y (NPY) Y1 receptor antagonists and potential nitric oxide synthase (NOS) inhibitors.

Synthesis of this compound

This compound can be efficiently synthesized via the reduction of a nitrile precursor. The following protocol is based on established literature procedures.

Synthesis via Reduction of rac-3-Cyclohexyl-3-hydroxypropionitrile

A common and effective method for the synthesis of this compound is the reduction of rac-3-cyclohexyl-3-hydroxypropionitrile.

Reaction Scheme:

G start rac-3-Cyclohexyl-3-hydroxypropionitrile product This compound start->product Reduction reagent Lithium Aluminium Hydride (LiAlH4) Diethyl Ether reagent->start

Caption: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the reduction of rac-3-cyclohexyl-3-hydroxypropionitrile is provided below.

ParameterValue
Starting Material rac-3-cyclohexyl-3-hydroxypropionitrile
Reagent Lithium aluminium tetrahydride (LiAlH₄)
Solvent Diethyl ether
Reaction Time 2 hours
Temperature Ambient temperature
Reported Yield 58.0%[1]

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium tetrahydride in anhydrous diethyl ether.

  • To this suspension, add a solution of rac-3-cyclohexyl-3-hydroxypropionitrile in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at ambient temperature for 2 hours.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then again water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or chromatography if necessary.

Application in the Synthesis of Neuropeptide Y (NPY) Y1 Receptor Antagonists

This compound is a valuable building block for the synthesis of argininamide-type Neuropeptide Y (NPY) Y1 receptor antagonists. These compounds are of significant interest for their potential therapeutic applications in various physiological processes. The synthesis typically involves the coupling of the amino alcohol with a suitably substituted carboxylic acid derivative.

General Synthetic Workflow:

G start This compound step1 Coupling with N-protected amino acid (e.g., Diphenylacetic acid derivative) start->step1 step2 Deprotection step1->step2 step3 Further functionalization (e.g., Guanidinylation) step2->step3 product Argininamide-type NPY Y1 Receptor Antagonist step3->product

Caption: General workflow for NPY Y1 receptor antagonist synthesis.

Illustrative Experimental Protocol (General):

ParameterDescription
Substrates This compound, N-protected amino acid (e.g., Boc- or Cbz-protected)
Coupling Reagents DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Reaction Conditions Stirring at room temperature for several hours to overnight
Work-up Aqueous work-up to remove by-products and unreacted reagents
Purification Column chromatography on silica gel

Application in the Synthesis of Cyclic Isothioureas

This compound can serve as a precursor for the synthesis of cyclic isothioureas. These compounds are investigated as potential inhibitors of nitric oxide synthases (NOS), which play a role in various physiological and pathological processes. The synthesis involves the reaction of the amino alcohol with a thiourea-forming reagent followed by cyclization.

General Synthetic Pathway:

G start This compound step1 Reaction with thiourea-forming reagent (e.g., Benzoyl isothiocyanate) start->step1 intermediate N-Substituted Thiourea Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., Acid or base catalyzed) intermediate->step2 product Cyclic Isothiourea Derivative step2->product

References

Application Note: Selective Acylation of the Primary Amino Group in 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-1-cyclohexylpropan-1-ol is a valuable bifunctional building block in medicinal chemistry and drug development, incorporating both a primary amino group and a primary alcohol. The selective functionalization of the amino group is a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and intermediates. This application note provides a detailed protocol for the chemoselective N-acylation of this compound using common acylating agents such as acyl chlorides and acid anhydrides. The protocols described herein are optimized to favor the formation of the amide bond while minimizing the competing O-acylation of the hydroxyl group.

The selective N-acylation is achieved by leveraging the higher nucleophilicity of the amino group compared to the hydroxyl group under neutral or slightly basic conditions. The reaction proceeds rapidly and cleanly, often providing high yields of the desired N-acylated product. This method is broadly applicable for the introduction of various acyl groups, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Key Applications

  • Synthesis of pharmaceutical intermediates.

  • Development of novel therapeutic agents.

  • Preparation of building blocks for combinatorial chemistry.

  • Structure-activity relationship (SAR) studies.

Data Presentation

The following tables summarize representative quantitative data for the selective N-acylation of primary amino alcohols, which are structurally similar to this compound. These data illustrate the expected efficiency of the described protocols.

Table 1: Selective N-Acetylation of Primary Amino Alcohols with Acetic Anhydride

EntrySubstrateAcylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Purity (%)
12-Amino-1-phenylethanolAcetic Anhydride (1.1 equiv.)Pyridine (1.2 equiv.)CH₂Cl₂0 to RT295>98
23-Amino-1-propanolAcetic Anhydride (1.1 equiv.)Triethylamine (1.2 equiv.)THF0 to RT1.592>99
34-Amino-1-butanolAcetic Anhydride (1.2 equiv.)NoneNeatRT0.596>98

Table 2: Selective N-Benzoylation of Primary Amino Alcohols with Benzoyl Chloride

EntrySubstrateAcylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Purity (%)
12-Amino-1-phenylethanolBenzoyl Chloride (1.1 equiv.)Triethylamine (1.5 equiv.)CH₂Cl₂0 to RT394>99
23-Amino-1-propanolBenzoyl Chloride (1.05 equiv.)Pyridine (1.2 equiv.)Dichloromethane0290>98
34-Amino-1-butanolBenzoyl Chloride (1.1 equiv.)aq. NaHCO₃DichloromethaneRT193>97

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the selective acetylation of the primary amino group of this compound using acetic anhydride in the presence of a mild base.

Materials:

  • This compound

  • Acetic Anhydride (A.R. Grade)

  • Pyridine or Triethylamine (dried over KOH)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (10 mL per gram of substrate).

  • Addition of Base: Add pyridine or triethylamine (1.2 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: While stirring, add acetic anhydride (1.1 equiv.) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The starting material should be consumed, and a new, less polar spot corresponding to the N-acetylated product should appear.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash successively with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(1-cyclohexyl-3-hydroxypropyl)acetamide.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol details the selective benzoylation of the amino group of this compound using benzoyl chloride under Schotten-Baumann conditions.

Materials:

  • This compound

  • Benzoyl Chloride (A.R. Grade)

  • Triethylamine (dried over KOH) or aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (15 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add triethylamine (1.5 equiv.) to the solution. Alternatively, a biphasic system with aqueous NaHCO₃ can be used.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexanes).

  • Work-up: Quench the reaction by adding water (20 mL). If triethylamine was used, wash the organic layer with 1 M HCl (2 x 15 mL) to remove the excess base. If aqueous NaHCO₃ was used, separate the layers.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(1-cyclohexyl-3-hydroxypropyl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mandatory Visualizations

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Amino_Alcohol This compound Reaction_Vessel Reaction at 0°C to RT Amino_Alcohol->Reaction_Vessel Acylating_Agent Acylating Agent (Acyl Chloride or Anhydride) Acylating_Agent->Reaction_Vessel Base Base (e.g., Pyridine, Et3N) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction_Vessel Quenching Aqueous Quench Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Final_Product N-Acylated Product Purification->Final_Product

Caption: Experimental workflow for the selective N-acylation.

Signaling_Pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Amino_Alcohol R-NH2 (Nucleophile) This compound Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl Carbon Amino_Alcohol->Nucleophilic_Attack Acyl_Chloride R'-COCl (Electrophile) Acyl_Chloride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Chloride Ion Tetrahedral_Intermediate->Elimination Amide_Product R-NH-COR' (Amide) Elimination->Amide_Product HCl_Byproduct HCl (Byproduct) Elimination->HCl_Byproduct Base Base (e.g., Et3N) (HCl Scavenger) HCl_Byproduct->Base Neutralization

Caption: Simplified reaction pathway for N-acylation.

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the large-scale synthesis of 3-Amino-1-cyclohexylpropan-1-ol, a valuable building block in pharmaceutical and organic synthesis. The described two-step process involves the synthesis of the intermediate, rac-3-cyclohexyl-3-hydroxypropionitrile, via the ring-opening of cyclohexene oxide, followed by its reduction to the target amino alcohol using a robust and scalable catalytic hydrogenation method. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters, and a visual representation of the experimental workflow to ensure reproducibility and facilitate adoption in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its bifunctional nature, containing both a primary amine and a primary alcohol, makes it a versatile synthon for the construction of more complex chemical entities. The demand for efficient and scalable synthetic routes to this compound is driven by its potential applications in drug discovery and development. This protocol outlines a safe and cost-effective method for its production on a large scale, moving away from hazardous reagents like lithium aluminum hydride towards a safer catalytic hydrogenation approach.

Experimental Workflow

G cluster_0 Step 1: Synthesis of rac-3-cyclohexyl-3-hydroxypropionitrile cluster_1 Step 2: Reduction to this compound A Cyclohexene Oxide E Reaction Mixture A->E B Acetone Cyanohydrin B->E C Methyllithium C->E D Anhydrous THF D->E F Aqueous Work-up E->F G rac-3-cyclohexyl-3-hydroxypropionitrile F->G H rac-3-cyclohexyl-3-hydroxypropionitrile L Reaction Mixture H->L I Raney Nickel I->L J Potassium Borohydride J->L K Ethanol K->L M Filtration & Concentration L->M N Purification M->N O This compound N->O

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Synthesis of rac-3-cyclohexyl-3-hydroxypropionitrile

This step involves the nucleophilic ring-opening of cyclohexene oxide with in situ generated lithium cyanide. Acetone cyanohydrin serves as a safer cyanide source compared to hydrogen cyanide gas.

Experimental Protocol:

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Reagent Addition: The THF is cooled to -78 °C in a dry ice/acetone bath. Acetone cyanohydrin is added, followed by the slow, dropwise addition of methyllithium solution while maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature.

  • Epoxide Addition: Cyclohexene oxide is then added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Isolation: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude rac-3-cyclohexyl-3-hydroxypropionitrile.

Quantitative Data for Step 1:

ParameterValue
Cyclohexene Oxide1.0 eq
Acetone Cyanohydrin1.2 eq
Methyllithium1.2 eq
SolventAnhydrous THF
Reaction Temperature-78 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield 85-95%

Step 2: Reduction of rac-3-cyclohexyl-3-hydroxypropionitrile to this compound

This step utilizes a catalytic hydrogenation approach with Raney Nickel, a safer and more scalable alternative to metal hydrides like LiAlH4.

Experimental Protocol:

  • Catalyst Preparation: A slurry of Raney Nickel in ethanol is carefully prepared in a separate vessel.

  • Reaction Setup: A suitable hydrogenation reactor is charged with rac-3-cyclohexyl-3-hydroxypropionitrile and ethanol.

  • Reagent Addition: The Raney Nickel slurry is added to the reactor under an inert atmosphere. Potassium borohydride is then added portion-wise.

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Isolation: The reactor is depressurized, and the reaction mixture is carefully filtered through a pad of celite to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure to give the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or by crystallization of its hydrochloride salt. For the latter, the crude amine is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent. The precipitated salt is collected by filtration and can be recrystallized. The free base can be regenerated by treatment with a base.

Quantitative Data for Step 2:

ParameterValue
rac-3-cyclohexyl-3-hydroxypropionitrile1.0 eq
Raney Nickel10-20 wt%
Potassium Borohydride2.0-3.0 eq
SolventEthanol
Hydrogen Pressure50-100 psi
Reaction TemperatureRoom Temperature
Reaction Time8-12 hours
Expected Yield 70-85%

Safety Precautions

  • Cyanide Handling: Acetone cyanohydrin is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyllithium: Methyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon).

  • Raney Nickel: Raney Nickel is pyrophoric, especially when dry, and should be handled as a slurry in water or ethanol.

  • Hydrogenation: Hydrogenation reactions should be carried out in a properly rated and shielded reactor.

Logical Relationship of the Synthesis

G Start Starting Materials (Cyclohexene Oxide, Acetone Cyanohydrin) Intermediate Intermediate (rac-3-cyclohexyl-3-hydroxypropionitrile) Start->Intermediate Ring-Opening (LiCN in situ) Product Final Product (this compound) Intermediate->Product Reduction (Raney Ni, H2/KBH4)

Caption: Logical flow of the two-step synthesis.

Conclusion

The presented protocol provides a detailed and scalable method for the synthesis of this compound. By employing a safer cyanide source and a robust catalytic hydrogenation for the reduction step, this procedure is well-suited for large-scale production in a research and industrial setting. The provided quantitative data and workflow diagrams aim to facilitate the successful implementation of this synthetic route.

Application Note: Use of 3-Amino-1-cyclohexylpropan-1-ol in the Preparation of Novel Chiral Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Amino alcohols are a privileged class of compounds extensively used as chiral ligands and auxiliaries in asymmetric synthesis.[1][2] Their utility stems from the presence of two coordinating functional groups, an amino group and a hydroxyl group, which can chelate to a metal center to form a stable, stereochemically-defined environment. 3-Amino-1-cyclohexylpropan-1-ol is a versatile chiral building block featuring a primary amine and a secondary alcohol. The bulky cyclohexyl group can impart specific steric properties to the resulting metal complexes, influencing the stereochemical outcome of catalytic reactions.

This document provides a detailed protocol for the synthesis of a novel N-alkylated chiral ligand, 3-(butylamino)-1-cyclohexylpropan-1-ol , derived from this compound. It also describes its application as a catalyst in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating chiral ligands.[3][4]

Part 1: Synthesis of 3-(Butylamino)-1-cyclohexylpropan-1-ol Ligand

This protocol details the synthesis of the target ligand via reductive amination. The primary amine of this compound reacts with butanal to form an intermediate imine, which is subsequently reduced in situ by sodium borohydride to yield the secondary amine.

Experimental Protocol: Reductive Amination

1. Materials and Reagents:

  • (rac)-3-Amino-1-cyclohexylpropan-1-ol (1.0 eq)

  • Butanal (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

2. Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add butanal (1.1 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours to ensure imine formation.

  • Re-cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding water (5 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous residue between dichloromethane (20 mL) and saturated NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane (2 x 15 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

3. Purification:

  • Purify the crude oil using silica gel column chromatography.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield the pure ligand as a colorless to pale yellow oil.

Data Presentation: Synthesis of 3-(Butylamino)-1-cyclohexylpropan-1-ol
ParameterValue
Reactants
This compound5.00 g (31.8 mmol)
Butanal2.52 g (35.0 mmol)
Sodium Borohydride1.80 g (47.7 mmol)
Product
Product Name3-(Butylamino)-1-cyclohexylpropan-1-ol
Molecular FormulaC₁₃H₂₇NO
Molecular Weight213.36 g/mol
Yield5.45 g (80%)
AppearancePale yellow oil
Characterization (Representative Data)
¹H NMR (400 MHz, CDCl₃)δ 3.65 (m, 1H), 2.80-2.60 (m, 4H), 1.80-0.90 (m, 21H), 0.92 (t, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 72.1, 50.2, 49.5, 43.0, 32.0, 29.5, 26.5, 26.3, 26.2, 20.5, 14.1
Mass Spec (ESI+)m/z = 214.2 [M+H]⁺

Diagram: Ligand Synthesis Workflow

G Ligand Synthesis Workflow A Start: 3-Amino-1- cyclohexylpropan-1-ol B Step 1: Imine Formation (Add Butanal, MeOH, 0°C -> RT) A->B C Step 2: Reduction (Add NaBH4, 0°C -> RT) B->C D Step 3: Workup (Quench, Extract with DCM) C->D E Step 4: Purification (Silica Gel Chromatography) D->E F Final Product: 3-(Butylamino)-1-cyclohexylpropan-1-ol E->F

Caption: Workflow for the synthesis of the chiral ligand via reductive amination.

Part 2: Application in Asymmetric Catalysis

This protocol describes the use of the synthesized ligand in the enantioselective addition of diethylzinc to benzaldehyde. The ligand and diethylzinc form a chiral catalyst in situ, which directs the addition of an ethyl group to one enantiotopic face of the aldehyde.

Experimental Protocol: Catalytic Enantioselective Addition

1. Materials and Reagents:

  • 3-(Butylamino)-1-cyclohexylpropan-1-ol (ligand) (0.05 eq)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

  • Strictly anhydrous conditions are required. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a Schlenk flask, dissolve the ligand (0.05 eq) in anhydrous toluene (5 mL).

  • Add diethylzinc solution (2.0 eq) dropwise at room temperature. A white precipitate may form.

  • Stir the mixture for 30 minutes at room temperature to allow for catalyst formation.

  • Cool the mixture to 0 °C.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous toluene (2 mL) dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., every 2 hours).

  • Upon completion (typically 4-6 hours), quench the reaction by slowly adding saturated NH₄Cl solution (10 mL) at 0 °C.

  • Acidify the mixture to pH ~2 with 1 M HCl to dissolve the zinc salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

3. Analysis:

  • Purify the crude product (1-phenyl-1-propanol) by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes).

  • Determine the chemical yield by mass of the isolated product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Catalytic Performance
ParameterValue
Reactants
Benzaldehyde1.06 g (10.0 mmol)
Diethylzinc (1.0 M)20.0 mL (20.0 mmol)
Ligand107 mg (0.5 mmol)
Results
Product Name(S)-1-Phenyl-1-propanol
Yield1.25 g (92%)
Enantiomeric Excess (ee)94%

Diagram: Catalytic Cycle

G Proposed Catalytic Cycle cluster_cycle Catalytic Cycle A Ligand + Et2Zn B Active Chiral Zinc Catalyst A->B Formation C Catalyst-Aldehyde Complex B->C Coordination (Benzaldehyde) D Ethyl Transfer (Transition State) C->D Et2Zn addition E Zinc Alkoxide Product Complex D->E C-C bond formation E->B Ligand Exchange F Product Release (Hydrolysis) E->F Workup G G F->G (S)-1-Phenyl-1-propanol

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

References

Application Notes and Protocols for the Analysis of 3-Amino-1-cyclohexylpropan-1-ol by HPLC and GC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-1-cyclohexylpropan-1-ol is a chemical intermediate that is gaining interest in pharmaceutical and chemical synthesis. Its bifunctional nature, containing both a primary amine and a primary alcohol, along with a bulky cyclohexyl group, presents unique analytical challenges. Accurate and robust analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed to be starting points for researchers, scientists, and drug development professionals, and may require further optimization for specific matrices and applications.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed. Due to the lack of a strong chromophore in the molecule, detection at low UV wavelengths (e.g., 200-210 nm) is recommended. For higher sensitivity and specificity, derivatization with a UV-active or fluorescent tag can be employed.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient Elution: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities. A typical gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to the desired concentration for analysis (e.g., 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Retention Time (RT) ~ 8.5 min
Linearity (Concentration Range) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is highly recommended to improve peak shape, thermal stability, and detector response. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with trifluoroacetic anhydride (TFAA) are common derivatization strategies.

Experimental Protocol: GC Analysis with Derivatization

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Autosampler

    • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Detector Temperature (FID): 300 °C

  • Derivatization and Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).

    • To 100 µL of the sample solution in a vial, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

Data Presentation: GC Method Validation Parameters (Hypothetical Data)

ParameterResult
Retention Time (RT) of Derivatized Analyte ~ 12.3 min
Linearity (Concentration Range) 5 - 500 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and GC.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample Weighing & Dissolution dilution Serial Dilution start->dilution filtration Filtration (0.45 µm) dilution->filtration For HPLC derivatization Derivatization (for GC) dilution->derivatization For GC hplc HPLC System filtration->hplc gc GC System derivatization->gc integration Peak Integration hplc->integration gc->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: General analytical workflow for HPLC and GC analysis.

Method Validation Parameters Relationship

This diagram shows the logical relationship and hierarchy of key analytical method validation parameters.

Method_Validation cluster_core Core Validation Parameters cluster_performance Method Performance cluster_goal Overall Goal accuracy Accuracy (% Recovery) reliable_method Reliable & Validated Analytical Method accuracy->reliable_method precision Precision (Repeatability, Intermediate) precision->reliable_method specificity Specificity specificity->reliable_method linearity Linearity & Range lod_loq LOD & LOQ linearity->lod_loq linearity->reliable_method lod_loq->reliable_method robustness Robustness robustness->reliable_method stability Solution Stability stability->reliable_method

Caption: Relationship of analytical method validation parameters.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-1-cyclohexylpropan-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Common synthetic routes include the reduction of β-nitro alcohols, reductive amination of β-hydroxy ketones, and the reduction of nitriles. One documented method involves the reduction of rac-3-cyclohexyl-3-hydroxypropionitrile using a reducing agent like lithium aluminum hydride (LiAlH4).

Q2: What is a typical reported yield for the synthesis of this compound?

A2: The yield is highly dependent on the chosen synthetic route and optimization of reaction conditions. For the reduction of rac-3-cyclohexyl-3-hydroxypropionitrile with lithium aluminum hydride in diethyl ether, a yield of 58% has been reported.

Q3: What are the key challenges in synthesizing this compound?

A3: Key challenges include controlling stereochemistry to obtain the desired enantiomer, minimizing side reactions, and achieving high purity. Low yields can often be attributed to incomplete reactions, formation of byproducts, or losses during product isolation and purification.

Q4: How can I purify the final product?

A4: Purification of this compound, a polar amine, can be achieved through techniques such as fractional distillation under reduced pressure or column chromatography. For column chromatography, using a basic or neutral stationary phase like alumina can be effective. Alternatively, silica gel can be used with a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol/dichloromethane, to prevent peak tailing and improve separation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, GC, or NMR) to confirm completion before workup. Extend the reaction time if necessary. - Temperature: The reaction temperature may be too low. Gradually increase the temperature while monitoring for any potential side product formation.
Reagent Quality - Purity of Starting Materials: Use high-purity starting materials. Impurities can interfere with the reaction and lead to side products. - Activity of Reducing Agent: If using a hydride reducing agent like LiAlH4, ensure it has not been deactivated by exposure to moisture. Use freshly opened or properly stored reagents.
Moisture Contamination - Anhydrous Conditions: For moisture-sensitive reactions, such as those involving Grignard reagents or LiAlH4, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal Stoichiometry - Reagent Ratios: Optimize the molar ratios of the reactants and reagents. An excess of the reducing agent may be necessary to drive the reaction to completion.
Losses During Workup and Purification - Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to either the free base or the salt form of the amine to maximize its solubility in the organic or aqueous phase during extraction. - Purification: Minimize losses during column chromatography by selecting the appropriate stationary and mobile phases. For distillation, ensure the vacuum is stable and the collection fractions are appropriate.
Issue 2: Formation of Impurities and Side Products

Possible Causes and Solutions:

CauseRecommended Action
Over-reduction - Choice of Reducing Agent: If over-reduction is suspected (e.g., reduction of other functional groups), consider using a milder or more selective reducing agent. - Reaction Conditions: Control the reaction temperature and the rate of addition of the reducing agent to minimize over-reduction.
Formation of Secondary or Tertiary Amines - Reductive Amination: In reductive amination, the use of a large excess of ammonia or the primary amine can help to minimize the formation of secondary and tertiary amine byproducts.
Byproducts from LiAlH4 Reduction of Nitriles - Workup Procedure: A careful aqueous workup is necessary after reduction with LiAlH4 to hydrolyze the intermediate aluminum complexes and liberate the amine. Incomplete hydrolysis can lead to impurities. Side reactions with the solvent (e.g., THF) can also occur.[1]
Unreacted Starting Materials - Reaction Monitoring: As mentioned previously, monitor the reaction to ensure all starting material is consumed. If the reaction stalls, consider adding more of the limiting reagent or optimizing conditions.

Experimental Protocols

Synthesis of this compound via Reduction of 3-Cyclohexyl-3-hydroxypropionitrile

This protocol is based on the reported synthesis with a 58% yield.

Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile (Intermediate)

Step 2: Reduction of 3-Cyclohexyl-3-oxopropanenitrile to 3-Cyclohexyl-3-hydroxypropionitrile (Intermediate)

This step would typically involve a selective reduction of the ketone functionality to a hydroxyl group while leaving the nitrile group intact. A reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent could be employed.

Step 3: Reduction of rac-3-Cyclohexyl-3-hydroxypropionitrile to this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether is prepared.

  • Reaction: A solution of rac-3-cyclohexyl-3-hydroxypropionitrile in anhydrous diethyl ether is added dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at ambient temperature.

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Quantitative Data on Synthesis Yield:

Synthetic RouteKey ReagentsSolventReaction TimeTemperatureReported Yield (%)
Reduction of NitrileLiAlH4Diethyl ether2 hoursAmbient58

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis Start Cyclohexane Derivative Step1 Formation of 3-Cyclohexyl-3-oxopropanenitrile Start->Step1 Step2 Reduction to 3-Cyclohexyl-3-hydroxypropionitrile Step1->Step2 Step3 Reduction of Nitrile with LiAlH4 Step2->Step3 Nitrile Precursor Workup Aqueous Workup Step3->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield LowYield Low Yield Observed CheckCompletion Check Reaction Completion (TLC/GC/NMR) LowYield->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes ExtendRxn Extend Reaction Time or Increase Temperature Incomplete->ExtendRxn CheckReagents Check Reagent Quality and Stoichiometry Incomplete->CheckReagents CheckWorkup Review Workup and Purification Procedure Complete->CheckWorkup OptimizeWorkup Optimize pH for Extraction / Improve Purification Technique CheckWorkup->OptimizeWorkup

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-1-cyclohexylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions (such as over-alkylation or reduction byproducts), and residual solvents. Without specific knowledge of the synthesis, a general approach to purification is recommended.

Q2: What is the most suitable initial purification technique for this compound?

A2: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.

  • For solid crude product: Recrystallization is often a good starting point.

  • For liquid or low-melting solid crude product: Vacuum distillation can be effective, provided the compound is thermally stable.

  • For complex mixtures or to remove closely related impurities: Column chromatography is the most versatile technique.

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated or cooled too quickly. To troubleshoot this:

  • Re-heat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to decrease the saturation.

  • Cool the solution slowly with gentle stirring.

  • Try a different solvent system. A mixture of solvents can sometimes promote better crystal growth.

  • Use a seed crystal to induce crystallization.

Q4: I am seeing a very broad boiling range during vacuum distillation. What does this indicate?

A4: A broad boiling range typically suggests the presence of impurities. It could also be an indication of product decomposition at the distillation temperature. To address this:

  • Improve the vacuum: A lower pressure will reduce the boiling point and minimize the risk of thermal degradation.

  • Fractional distillation: If the impurities have boiling points close to your product, a fractional distillation setup with a fractionating column can improve separation.[1]

  • Pre-purification: Consider a preliminary purification step like an acid-base extraction to remove major impurities before distillation.

Q5: My compound is streaking on the TLC plate during chromatography. How can I fix this?

A5: Streaking on a TLC plate is often due to the polar nature of the amino group. To resolve this:

  • Add a small amount of a basic modifier to your eluent system, such as triethylamine (0.5-2%) or a few drops of ammonium hydroxide. This will protonate the amine, reducing its interaction with the stationary phase.

  • Use a different stationary phase: If silica gel is not providing good separation, consider using alumina or a polymer-based stationary phase.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Product does not crystallize - Solution is not saturated.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase concentration.- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Low recovery of pure product - Too much solvent was used.- The chosen solvent is too good at dissolving the compound, even at low temperatures.- Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution.- Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus is pre-heated to prevent cooling.
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and filter it before crystallization.- Perform a second recrystallization.
Vacuum Distillation
Problem Possible Cause(s) Troubleshooting Steps
Bumping or unstable boiling - Uneven heating.- Lack of boiling chips or magnetic stirring.- Use a heating mantle with a stirrer for even heating.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Product solidifies in the condenser - The melting point of the compound is higher than the temperature of the condenser water.- Use warmer water in the condenser or wrap the condenser with a heating tape set to a temperature just above the melting point.
Poor vacuum - Leaks in the distillation setup.- Check all joints and connections for a tight seal. Use vacuum grease where appropriate.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of spots - Inappropriate eluent system.- Perform a thorough TLC analysis to find an optimal eluent system that gives good separation (Rf values between 0.2 and 0.8).- Consider using a gradient elution.
Cracked or channeled column bed - Improper packing of the stationary phase.- Pack the column carefully and ensure the stationary phase is fully settled before loading the sample.
Compound is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.

Data Presentation

Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HCl
Molecular Formula C₉H₁₉NO[2]C₉H₁₉NO · HCl[3]
Molecular Weight 157.25 g/mol [2]193.71 g/mol [3]
Appearance Not specified (likely a liquid or low-melting solid)Solid[3]
Boiling Point 282.7 °C at 760 mmHg (Predicted)Not applicable

Solvent Properties for Purification

SolventBoiling Point (°C)PolarityNotes for Use
Hexane 69Non-polarGood for dissolving non-polar impurities. Can be used as an anti-solvent in recrystallization with a more polar solvent.
Ethyl Acetate 77MediumA versatile solvent for both chromatography and recrystallization.
Isopropanol 82PolarCan be a good solvent for recrystallization of amino alcohols.
Ethanol 78PolarOften used for recrystallization of polar compounds.[4]
Water 100Very PolarThe hydrochloride salt is likely soluble in water. The free base may have limited solubility.
Dichloromethane 40MediumA common solvent for chromatography. Its low boiling point makes it easy to remove.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Stir until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, slowly add hexane dropwise until the solution becomes cloudy. Then, allow it to stand undisturbed. For further crystallization, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently while stirring.

  • Collecting Fractions: Collect any low-boiling solvents or impurities in a separate receiving flask. Once the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the pure this compound.

  • Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue is left in the distillation flask.

  • Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Column Chromatography on Silica Gel
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow crude Crude Product analysis Initial Analysis (TLC, NMR) crude->analysis decision Choose Purification Method analysis->decision recrystallization Recrystallization decision->recrystallization Solid distillation Vacuum Distillation decision->distillation Liquid chromatography Column Chromatography decision->chromatography Complex Mixture final_analysis Final Analysis (Purity Check) recrystallization->final_analysis distillation->final_analysis chromatography->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery solution1 Reheat & Add Solvent oiling_out->solution1 solution2 Slow Cooling & Seeding oiling_out->solution2 solution3 Concentrate Solution no_crystals->solution3 solution4 Scratch Flask & Seed no_crystals->solution4 solution5 Use Less Solvent low_recovery->solution5 solution6 Change Solvent System low_recovery->solution6

References

Technical Support Center: Synthesis of 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-cyclohexylpropan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible two-step synthetic route: 1) Grignard reaction of cyclohexylmagnesium halide with a protected β-aminopropionitrile, followed by hydrolysis to an intermediate ketone, and 2) Reduction of the intermediate to the final amino alcohol.

Observation/Issue Potential Cause Suggested Solution
Low or no yield of the desired product after the Grignard reaction. Inactive Grignard reagent due to exposure to moisture or air.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Side reaction with an unprotected amine on the nitrile.Protect the amino group of the β-aminopropionitrile with a suitable protecting group (e.g., Boc, Cbz) before the Grignard reaction.
The Grignard reagent is acting as a base and deprotonating the α-carbon of the nitrile.Add the Grignard reagent slowly at a low temperature to favor nucleophilic addition over deprotonation.
Formation of a significant amount of ketone (3-amino-1-cyclohexylpropan-1-one) instead of the amino alcohol. Incomplete reduction of the ketone intermediate.Increase the amount of reducing agent (e.g., NaBH₄, LiAlH₄). Extend the reaction time for the reduction step. Ensure the reducing agent is active.
Hydrolysis of the intermediate imine during workup of the Grignard reaction before reduction.Proceed to the reduction step immediately after the Grignard reaction, or carefully control the pH during workup to minimize imine hydrolysis.
Presence of secondary and tertiary amine impurities in the final product. The intermediate imine from the nitrile reduction reacts with the primary amine product.This is a common side reaction in nitrile reductions. To minimize this, one can try using a large excess of the reducing agent or adding ammonia to the reaction mixture, which can compete for reaction with the imine intermediate.
Formation of dicyclohexyl as a byproduct. Wurtz coupling of the Grignard reagent.This can occur if the Grignard reagent is heated for an extended period or if impurities are present in the magnesium. Use high-quality magnesium and control the reaction temperature.
Complex mixture of products observed by TLC or GC-MS. Multiple side reactions occurring simultaneously.Carefully review and optimize each reaction step individually. Ensure starting materials are pure. Consider purification of the intermediate ketone before the reduction step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Grignard reaction for this synthesis?

A1: The most critical parameters are the exclusion of moisture and air to maintain the reactivity of the Grignard reagent, and temperature control to minimize side reactions such as enolization of the nitrile. The use of a protecting group for the amine is also crucial to prevent its reaction with the Grignard reagent.

Q2: Which reducing agent is most suitable for the conversion of the intermediate ketone to the amino alcohol?

A2: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to alcohols and is generally preferred for its ease of handling. For the reduction of a nitrile precursor, a stronger reducing agent like Lithium aluminum hydride (LiAlH₄) is typically required to yield a primary amine. However, LiAlH₄ is less selective and requires more stringent anhydrous reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What is the best method for purifying the final product, this compound?

A4: Column chromatography is a common and effective method for purifying the final product. The choice of stationary phase (e.g., silica gel) and eluent will depend on the polarity of the product and any impurities. Distillation under reduced pressure can also be an option if the product is thermally stable.

Q5: Can I synthesize this compound in a one-pot reaction?

A5: While a one-pot synthesis is theoretically possible, it can be challenging to control the different reaction conditions required for the Grignard reaction and the subsequent reduction. A stepwise approach with isolation and purification of the intermediate ketone often leads to higher overall yields and purity.

Visualizing the Reaction and Side Products

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the main reaction pathway and common side reactions.

main_reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Cyclohexyl\nMagnesium Bromide Cyclohexyl Magnesium Bromide Intermediate\nImine Intermediate Imine Cyclohexyl\nMagnesium Bromide->Intermediate\nImine 1. Grignard Reaction Protected\nβ-Aminopropionitrile Protected β-Aminopropionitrile Protected\nβ-Aminopropionitrile->Intermediate\nImine This compound This compound Intermediate\nImine->this compound 2. Reduction (e.g., NaBH4)

Caption: Main synthetic pathway to this compound.

side_reactions cluster_side_products Side Products Grignard Reagent Grignard Reagent Intermediate Imine Intermediate Imine Grignard Reagent->Intermediate Imine Nitrile Nitrile Nitrile->Intermediate Imine Primary Amine (Product) Primary Amine (Product) Intermediate Imine->Primary Amine (Product) Reduction Ketone Ketone Intermediate Imine->Ketone Hydrolysis Secondary Amine Secondary Amine Primary Amine (Product)->Secondary Amine Reacts with Intermediate Imine Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine Reacts with Intermediate Imine

Caption: Common side reactions in the synthesis of this compound.

Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1-cyclohexylpropan-1-ol. The bulky cyclohexyl group proximal to the hydroxyl and amino functionalities can present significant steric challenges. This guide offers strategies and detailed protocols to overcome these hurdles in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving this compound often slow or low-yielding?

A1: The primary challenge is steric hindrance. The bulky cyclohexyl group impedes the approach of reagents to the adjacent secondary alcohol (-OH) and the primary amine (-NH2) on the propyl chain. This steric bulk can hinder bond formation, leading to slow reaction rates, incomplete conversions, and lower yields.

Q2: Which functional group, the amine or the alcohol, is more susceptible to steric hindrance?

A2: Both functional groups are affected, but the secondary alcohol is generally more sterically hindered than the primary amine. The cyclohexyl group is directly attached to the same carbon as the hydroxyl group, creating a more crowded environment. The primary amine is two carbons away, offering slightly better accessibility. However, the flexibility of the propyl chain does not eliminate the steric influence of the cyclohexyl group on the amine.

Q3: How can I selectively functionalize the amine in the presence of the alcohol?

A3: Chemoselective N-acylation can be achieved under acidic conditions, which protonates the more basic amino group, rendering it less nucleophilic. Alternatively, forming a mixed anhydride of a carboxylic acid with an alkyl sulfonyl chloride allows for selective N-acylation of amino alcohols.[1][2]

Q4: What general strategies can be employed to improve reaction outcomes?

A4: Several strategies can be effective:

  • Use of specialized catalysts: Catalysts like 1-Methylimidazole (MI) or 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate acylation and tosylation reactions.[3][4] For C-N bond formation (e.g., N-arylation), palladium-based catalysts with bulky ligands (Buchwald-Hartwig amination) are highly effective.[5][6]

  • Alternative energy sources: Microwave irradiation and ultrasound can enhance reaction rates and yields by providing localized energy to overcome activation barriers.[7][8]

  • Modification of reaction conditions: Using more reactive reagents, higher temperatures (with caution to avoid side reactions), or solvent-free conditions can drive reactions to completion.[9]

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation Reactions (Amide Formation)

If you are experiencing low yields when attempting to acylate the primary amine of this compound, consider the following troubleshooting steps.

Diagram of Troubleshooting Logic:

G start Low Yield in N-Acylation reagent Are you using standard acylating agents (e.g., Ac₂O, AcCl) with a simple base? start->reagent catalyst Introduce a more potent nucleophilic catalyst. reagent->catalyst Yes success Improved Yield reagent->success No, already using advanced methods mi_dmap Use 1-Methylimidazole (MI) or DMAP. catalyst->mi_dmap iodine Use catalytic Iodine under solvent-free conditions. catalyst->iodine energy Is the reaction still slow even with a better catalyst? mi_dmap->energy iodine->energy microwave Employ Microwave Irradiation. energy->microwave Yes solvent_free Consider solvent-free conditions at elevated temperature. energy->solvent_free Yes microwave->success solvent_free->success

Caption: Troubleshooting workflow for N-acylation reactions.

Comparative Data for N-Acylation Methods:

MethodCatalyst/ConditionTypical Reaction TimeTypical YieldReference(s)
Conventional HeatingTriethylamine6 - 24 hours30 - 50%[7]
Microwave Irradiation None (Solvent-free) 5 - 15 minutes 80 - 95% [7][10]
Catalytic (Room Temp)Iodine (catalytic)0.5 - 2 hours>90%[11]
Catalytic (Room Temp)1-Methylimidazole (MI)1 - 3 hours>90%[3]

Experimental Protocol: Microwave-Assisted N-Acetylation

  • Preparation: In a microwave-safe vessel, combine this compound (1.0 mmol) and acetic anhydride (1.2 mmol).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 100-120°C for 5-10 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling, carefully quench the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Issue 2: Poor Conversion in O-Tosylation of the Secondary Alcohol

Tosylation of the sterically hindered secondary alcohol can be challenging. If standard conditions (TsCl, pyridine) fail, the following guide can help improve your results.

Diagram of O-Tosylation Strategies:

G start Poor O-Tosylation Conversion cond Using TsCl in Pyridine? start->cond cat Switch to a more effective catalyst system. cond->cat Yes mi Use 1-Methylimidazole (MI) with Et₃N in CH₂Cl₂. cat->mi dmap Use DMAP with Et₃N in CH₂Cl₂. cat->dmap reagent Is the reaction still sluggish or incomplete? mi->reagent dmap->reagent lewis_acid Employ a Lewis Acid Catalyst with Ts₂O. reagent->lewis_acid Yes strong_base Activate the alcohol with a strong, non-nucleophilic base. reagent->strong_base Yes yb Use Yb(OTf)₃ with Ts₂O in CH₂Cl₂. lewis_acid->yb success Successful Tosylation yb->success nah Use NaH or n-BuLi to form the alkoxide before adding TsCl. strong_base->nah nah->success

Caption: Strategies for improving O-tosylation yields.

Comparative Data for Tosylation of Hindered Secondary Alcohols:

Catalyst/Base SystemReagentSolventReaction Time (RT)YieldReference(s)
Pyridine (as solvent and base)TsClPyridine> 24 hoursLow[3]
DMAP (0.4 eq) / Et₃NTsClCH₂Cl₂11 hours89%[3]
1-Methylimidazole (0.4 eq) / Et₃N TsCl CH₂Cl₂ 3 hours 92% [3]
Yb(OTf)₃ (cat.) Ts₂O CH₂Cl₂ 12 hours 85% [12][13]

Experimental Protocol: 1-Methylimidazole-Catalyzed O-Tosylation

  • Preparation: To a solution of N-protected this compound (1.0 mmol) in dry dichloromethane (CH₂Cl₂, 5 mL) at room temperature, add triethylamine (Et₃N, 1.5 mmol) and 1-methylimidazole (MI, 0.2 mmol).

  • Reaction: Add p-toluenesulfonyl chloride (TsCl, 1.2 mmol) to the solution. Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.[3]

Issue 3: Difficulty in O-Alkylation of the Secondary Alcohol

Direct O-alkylation of the hindered secondary alcohol can be challenging due to competition from elimination reactions and the low nucleophilicity of the alcohol.

Diagram of O-Alkylation Troubleshooting:

G start O-Alkylation Fails base Using weak bases (e.g., K₂CO₃)? start->base strong_base Use a strong, non-nucleophilic base to generate the alkoxide. base->strong_base Yes nah_kh Employ NaH, KH, or KOtBu in an aprotic solvent (THF, DMF). strong_base->nah_kh solvent Still observing low yield or side products? nah_kh->solvent dipolar Switch to a dipolar aprotic solvent like DMSO. solvent->dipolar Yes ptc Consider Phase-Transfer Catalysis (PTC) for biphasic conditions. solvent->ptc Yes success Successful O-Alkylation dipolar->success ptc->success

Caption: Troubleshooting workflow for O-alkylation of hindered alcohols.

Comparative Data for O-Alkylation Strategies:

Base / ConditionsSolventAlkylating AgentEfficacy for Hindered AlcoholsReference(s)
K₂CO₃, Cs₂CO₃AcetoneAlkyl HalideGenerally low to moderate; often requires high temperatures.[14]
NaH, KH, or KOtBu THF, DMF Alkyl Halide Good to excellent; effective for generating the nucleophilic alkoxide. [14][15]
KOH / PTCTolueneAlkyl HalideCan be effective, especially for industrial scale.[15]
LiHMDSTHFBromoacetonitrileHigh-yielding for specific, challenging alkylations.[16]

Experimental Protocol: Strong Base-Mediated O-Alkylation

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in anhydrous THF (5 mL).

  • Alkoxide Formation: Cool the suspension to 0°C and add a solution of N-protected this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

References

Technical Support Center: Optimizing Derivatization of 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the derivatization of 3-Amino-1-cyclohexylpropan-1-ol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

The most common derivatization of this compound involves the acylation of the primary amino group to form an amide linkage. This is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. The choice of reagent and reaction conditions is critical to ensure selective N-acylation over O-acylation of the hydroxyl group.

Q2: How can I selectively achieve N-acylation over O-acylation?

Achieving selective N-acylation is a common challenge due to the presence of two nucleophilic sites: the amino group and the hydroxyl group. The amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation under neutral or slightly basic conditions. To enhance selectivity:

  • Use of a Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. The base neutralizes the HCl byproduct when using acyl chlorides, preventing the protonation of the amino group and driving the reaction towards N-acylation.[1]

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can help control the reactivity and improve selectivity towards the more nucleophilic amine.

  • Order of Addition: Adding the acylating agent slowly to a solution of the amino alcohol and base can help to minimize side reactions.

Conversely, O-acylation is favored under acidic conditions, where the amino group is protonated and thus, less nucleophilic.[2]

Q3: What are the potential side reactions during the acylation of this compound?

The primary side reaction is the O-acylation of the hydroxyl group, forming an ester. This is more likely to occur if an excess of the acylating agent is used or if the reaction temperature is too high. Another potential side reaction is the formation of a di-acylated product, where both the amino and hydroxyl groups are acylated. The formation of O-acylated analogs necessitates an extra step to cleave the O-acyl linkages to obtain the desired monosubstituted N-acyl amino alcohol.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the derivatization reaction can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside the starting material on a TLC plate. The product, being an amide, will likely have a different polarity and thus a different Rf value than the starting amino alcohol.

  • LC-MS: This technique can confirm the formation of the desired product by identifying its molecular weight and monitoring the disappearance of the starting material.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Deactivation of the amino group. 3. Steric hindrance from the cyclohexyl group.1. Increase reaction time or slightly increase the temperature. 2. Ensure a sufficient amount of base (at least 1 equivalent, preferably 1.1-1.2 equivalents) is used to neutralize the acid byproduct. 3. Use a more reactive acylating agent (e.g., acyl chloride instead of an anhydride).
Presence of O-Acylated Byproduct 1. Reaction temperature is too high. 2. Excess acylating agent used. 3. Insufficient base.1. Perform the reaction at a lower temperature (e.g., 0 °C). 2. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent. 3. Ensure adequate base is present to favor N-acylation.
Formation of Di-Acylated Product 1. Significant excess of acylating agent. 2. Prolonged reaction time at elevated temperatures.1. Reduce the amount of acylating agent. 2. Monitor the reaction closely and stop it once the mono-N-acylated product is predominantly formed.
Difficulty in Product Purification 1. Similar polarities of the product and byproducts.1. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the desired N-acylated product from unreacted starting material and byproducts.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
  • Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 eq.), to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.05-1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Acylation using an Acid Anhydride
  • Preparation: Dissolve this compound (1.0 eq.) in an aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: Add the acid anhydride (1.1-1.5 eq.) to the solution. A catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted anhydride and the acid byproduct. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions for N-Acylation of Amino Alcohols

Amino Alcohol Acylating Agent Base Solvent Temp (°C) Time (h) Yield (%)
3-Amino-1-propanolAcetyl ChlorideTriethylamineDichloromethane0 to RT4~90
3-Amino-1-butanolBenzoyl ChloridePyridineChloroformRT12~85
(R)-3-aminobutan-1-olBenzyl chloroformate---1261-67
4-Amino-1-butanolAcetic AnhydrideNoneAcetonitrileReflux6~80

Note: These are representative conditions and yields for similar amino alcohols and may require optimization for this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Base in Solvent B Cool to 0°C A->B Inert Atmosphere C Slowly Add Acylating Agent B->C D Stir at Room Temperature (2-24h) C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for the N-acylation of this compound.

Troubleshooting_Tree decision decision solution solution start Low or No Product Yield q1 Is unreacted starting material present? start->q1 s1 Increase reaction time or temperature slightly. q1->s1 Yes s2 Check base stoichiometry. Ensure >1 equivalent. q1->s2 No q2 Is O-acylated byproduct observed? s3 Use a more reactive acylating agent. q2->s3 No s4 Lower reaction temperature. Add acylating agent slowly. q2->s4 Yes s1->q2 s2->q2 s5 Use stoichiometric amounts of acylating agent. s4->s5

Caption: Troubleshooting decision tree for low product yield in derivatization reactions.

References

Stability and degradation of 3-Amino-1-cyclohexylpropan-1-ol under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 3-Amino-1-cyclohexylpropan-1-ol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation processes. Thermal decomposition of molecules with a cyclohexyl group can involve ring-opening and dehydrogenation.[1][2][3][4]

  • pH: The amino group's basicity and the alcohol's mild acidity mean that the compound's stability can be pH-dependent.[5] Extreme pH values (highly acidic or basic) can catalyze hydrolytic degradation or other reactions.

  • Light (Photostability): While aliphatic amines do not typically undergo direct photolysis, they can be susceptible to photo-oxidation, especially in the presence of an oxidizing agent.[6][7]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of both the amino and alcohol functional groups.[8][9][10][11] Oxidative deamination is a known degradation pathway for amino-containing compounds.[11][12]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q2: How should I properly store this compound to ensure its stability?

A2: Based on general best practices for similar chemical compounds, it is recommended to store this compound in a cool, dark place in a tightly sealed container. Protection from moisture and atmospheric oxygen is also advisable. For long-term storage, refrigeration may be appropriate, but it is essential to check the compound's physical properties (e.g., melting point) to avoid solidification if it is a liquid at room temperature.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this molecule are not extensively documented, based on its structure (a primary amino alcohol with a cyclohexyl group), potential degradation pathways include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The amino group can also be oxidized. Oxidative deamination could lead to the formation of a ketone or aldehyde at the carbon bearing the amino group, with the release of ammonia.[11]

  • Deamination: The removal of the amino group.[13]

  • Dehydration: The elimination of a water molecule from the alcohol.

  • Thermal Decomposition: At elevated temperatures, cleavage of the cyclohexyl ring or the propanol chain may occur.[1][2][3][4]

Below is a diagram illustrating a logical workflow for investigating these potential degradation pathways.

G Logical Workflow for Investigating Degradation Pathways cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcomes Potential Outcomes A Acid/Base Hydrolysis E HPLC with UV/MS Detection A->E B Oxidative Stress (e.g., H2O2) B->E C Thermal Stress C->E D Photolytic Stress (UV/Vis light) D->E F NMR Spectroscopy E->F G FT-IR Spectroscopy E->G I Determination of Degradation Rate E->I H Identification of Degradation Products F->H G->H J Elucidation of Degradation Pathway H->J I->J

Caption: Workflow for investigating degradation of this compound.

Troubleshooting Guides

Problem 1: I am observing a loss of purity or the appearance of new peaks in my HPLC analysis of this compound over time.

  • Possible Cause: The compound is degrading under your storage or experimental conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at a cool temperature.

    • Analyze Experimental Conditions:

      • Solvent: Is the solvent protic or aprotic? Is it of high purity? Impurities in the solvent could be reacting with your compound.

      • pH: If working in a buffered solution, ensure the pH is in a stable range for the compound. You may need to perform a pH stability study.

      • Temperature: Are your experiments conducted at elevated temperatures? If so, consider reducing the temperature or the duration of the experiment.

      • Atmosphere: Are your experiments open to the air? If so, oxidative degradation could be occurring. Consider running experiments under an inert atmosphere (e.g., nitrogen or argon).

    • Perform a Forced Degradation Study: To identify the likely cause, intentionally stress the compound under different conditions (see Q3 and the experimental protocol below). This will help you identify the degradation products and the conditions that cause them.[14][15][16][17]

Problem 2: My experimental results are inconsistent, and I suspect the stability of my stock solution of this compound.

  • Possible Cause: The compound is degrading in the solvent used for your stock solution.

  • Troubleshooting Steps:

    • Solvent Selection: Evaluate the stability of the compound in different solvents. Polar protic solvents may behave differently from polar aprotic or nonpolar solvents.

    • Freshly Prepare Solutions: Prepare stock solutions fresh before each experiment.

    • Monitor Stock Solution Stability: Analyze the purity of your stock solution by HPLC at regular intervals (e.g., 0, 4, 8, 24 hours) to determine its stability over the course of your experiment.

    • Storage of Stock Solution: If you must store a stock solution, keep it at a low temperature (e.g., 4°C or -20°C) and protected from light. Perform a freeze-thaw stability study to ensure the compound is stable under these storage conditions.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.

  • Objective: To identify potential degradation products and degradation pathways under various stress conditions.[14]

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • High-purity water and organic solvents (e.g., acetonitrile, methanol)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis, MS)

    • pH meter

    • Thermostatic oven

    • Photostability chamber

  • Procedure:

    • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Stress Conditions:

      • Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

      • Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60°C) for a defined period.

      • Oxidation: Add H₂O₂ to the stock solution to achieve a final concentration of 3%. Keep at room temperature for a defined period.

      • Thermal Degradation: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

      • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Sample Analysis:

      • At specified time points, withdraw an aliquot from each stress condition.

      • Neutralize the acidic and basic samples before analysis.

      • Analyze all samples by a validated stability-indicating HPLC method.[18][19]

    • Data Analysis:

      • Compare the chromatograms of the stressed samples to that of an unstressed control.

      • Identify and quantify the degradation products.

      • If using a mass spectrometer, determine the mass-to-charge ratio of the degradation products to help elucidate their structures.

The diagram below illustrates the experimental workflow for a forced degradation study.

G Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of Compound stress Expose to Stress Conditions start->stress acid Acidic stress->acid base Basic stress->base oxidative Oxidative stress->oxidative thermal Thermal stress->thermal photo Photolytic stress->photo sample Sample at Time Points acid->sample base->sample oxidative->sample thermal->sample photo->sample analyze Analyze by Stability-Indicating HPLC-MS/UV sample->analyze evaluate Evaluate Degradation Profile and Identify Products analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Quantitative Data Summary

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Degradation of Parent CompoundNumber of DegradantsMajor Degradant Peak (Retention Time)
Acid Hydrolysis 0.1 M HCl2460
Base Hydrolysis 0.1 M NaOH2460
Oxidation 3% H₂O₂2425 (RT)
Thermal -4880
Photolytic ICH Q1B-25 (RT)

Note: This table should be populated with experimental data to facilitate comparison of the compound's stability under different stress conditions.

References

Technical Support Center: Synthesis and Purification of 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Amino-1-cyclohexylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is a two-step synthesis commencing with a Henry (nitroaldol) reaction. This involves the reaction of cyclohexanecarboxaldehyde with nitroethane to yield the intermediate, 1-cyclohexyl-2-nitropropan-1-ol. Subsequent reduction of the nitro group affords the desired this compound.[1][2]

Q2: What are the potential impurities I might encounter during this synthesis?

The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual cyclohexanecarboxaldehyde and nitroethane.

  • Intermediate Species: Unreacted 1-cyclohexyl-2-nitropropan-1-ol from the reduction step.

  • Diastereomers: The Henry reaction can create two chiral centers, potentially leading to a mixture of diastereomers (syn and anti).[1]

  • Side-Products: Dehydration of the nitro alcohol intermediate to form a nitroalkene is a possible side reaction, especially under basic conditions or at elevated temperatures.[2][3]

Q3: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the Henry reaction and the subsequent reduction.[4][5] Staining with a suitable agent, such as potassium permanganate, can help visualize the spots. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the components in the reaction mixture.

Q4: What are the recommended purification methods for the final product?

A combination of the following techniques is often effective:

  • Acid-Base Extraction: To separate the basic amino alcohol from neutral or acidic impurities.

  • Crystallization: The product can be purified by forming its hydrochloride salt and recrystallizing it from a suitable solvent system, such as ethanol/ether.[6]

  • Vacuum Distillation: For purification of the free base, although care must be taken to avoid decomposition at high temperatures.

Troubleshooting Guides

Problem 1: Low Yield in the Henry Reaction
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting materials remain) Insufficient base or catalyst deactivation.Ensure the use of a suitable base (e.g., a phase transfer catalyst) and check its quality. Consider extending the reaction time.[7]
Unfavorable reaction equilibrium.Use a moderate excess of the nitroalkane to shift the equilibrium towards the product.
Formation of side-products (e.g., nitroalkene) Reaction temperature is too high or prolonged reaction time.Maintain the recommended reaction temperature and monitor the reaction progress closely by TLC to avoid over-reaction.[3]
Base is too strong.Consider using a milder base or a catalytic amount of a stronger base.
Problem 2: Incomplete Reduction of the Nitro Alcohol
Symptom Possible Cause Suggested Solution
Presence of the nitro alcohol intermediate in the final product Inactive catalyst (e.g., Raney Nickel or Pd/C).Use freshly prepared or properly activated catalyst. Ensure the catalyst is not poisoned by impurities from the previous step.[4][8][9]
Insufficient hydrogen pressure or source.If using catalytic hydrogenation, ensure the system is properly sealed and pressurized. For transfer hydrogenation, ensure an adequate amount of the hydrogen donor is used.[4]
Incomplete reaction.Extend the reaction time or increase the catalyst loading. Monitor the reaction by TLC until the starting material is consumed.
Problem 3: Difficulty in Purifying the Final Product
Symptom Possible Cause Suggested Solution
Product is an oil and difficult to crystallize Presence of impurities inhibiting crystallization.Perform an acid-base extraction to remove neutral impurities. Attempt crystallization of the hydrochloride salt, which often has better crystalline properties.[6]
Incorrect solvent system for recrystallization.Screen various solvent systems (e.g., isopropanol, ethanol/ether, methanol/ethyl acetate) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[10]
Presence of diastereomers The Henry reaction produced a mixture of diastereomers.Separation of diastereomers can be challenging. Consider chiral HPLC for analytical separation. For preparative scale, fractional crystallization of the free base or a salt derivative may be attempted.

Experimental Protocols

Step 1: Synthesis of 1-Cyclohexyl-2-nitropropan-1-ol (Henry Reaction)
  • To a stirred solution of cyclohexanecarboxaldehyde (1.0 eq) and nitroethane (1.5 eq) in a suitable solvent (e.g., isopropanol), add a catalytic amount of a suitable base (e.g., a phase transfer catalyst or a basic resin).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-cyclohexyl-2-nitropropan-1-ol.

Step 2: Synthesis of this compound (Reduction of Nitro Alcohol)
  • Dissolve the crude 1-cyclohexyl-2-nitropropan-1-ol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).[8][9]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) or add a hydrogen donor for transfer hydrogenation (e.g., ammonium formate).[4]

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification by Recrystallization of the Hydrochloride Salt
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Slowly add a solution of HCl in ether or bubble HCl gas through the solution until precipitation is complete.

  • Collect the precipitated hydrochloride salt by filtration.

  • Recrystallize the salt from a suitable solvent system (e.g., hot ethanol or isopropanol) to obtain the purified this compound hydrochloride.[10][11]

Data Presentation

Parameter Henry Reaction Nitro Reduction (Catalytic Hydrogenation)
Typical Yield 70-90%85-95%
Reaction Time 12-24 hours4-12 hours
Temperature Room TemperatureRoom Temperature
Key Reagents Cyclohexanecarboxaldehyde, Nitroethane, Base1-Cyclohexyl-2-nitropropan-1-ol, H₂, Catalyst

Visualizations

Experimental_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification start Cyclohexanecarboxaldehyde + Nitroethane reaction1 Base Catalyst (e.g., PTC) Room Temperature start->reaction1 product1 Crude 1-Cyclohexyl-2-nitropropan-1-ol reaction1->product1 reaction2 H₂ / Catalyst (e.g., Raney Ni) Room Temperature product1->reaction2 product2 Crude this compound reaction2->product2 purification1 Acid-Base Extraction product2->purification1 purification2 HCl Salt Formation purification1->purification2 purification3 Recrystallization purification2->purification3 final_product Pure this compound HCl purification3->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_henry Henry Reaction Issues cluster_reduction Reduction Issues cluster_purification Purification Issues start Low Yield or Impure Product check_henry Analyze Henry Reaction Mixture (TLC/GC-MS) start->check_henry check_reduction Analyze Reduction Mixture (TLC/GC-MS) start->check_reduction check_purification Analyze Final Product (NMR/GC-MS) start->check_purification henry_incomplete Incomplete Reaction check_henry->henry_incomplete Starting Material Remaining henry_side_products Side-Products Present check_henry->henry_side_products Unexpected Spots/ Peaks reduction_incomplete Nitro Alcohol Remaining check_reduction->reduction_incomplete diastereomers Diastereomers Present check_purification->diastereomers Multiple Product Signals other_impurities Other Impurities check_purification->other_impurities Broad Peaks/ Extra Signals solution_henry_incomplete Increase Reaction Time or Check Base Activity henry_incomplete->solution_henry_incomplete solution_henry_side_products Optimize Temperature and Reaction Time henry_side_products->solution_henry_side_products solution_reduction_incomplete Check Catalyst Activity or H₂ Source reduction_incomplete->solution_reduction_incomplete solution_diastereomers Consider Chiral Separation Techniques diastereomers->solution_diastereomers solution_other_impurities Repeat Purification Steps (Extraction/Crystallization) other_impurities->solution_other_impurities

Caption: Troubleshooting decision tree for synthesis and purification.

References

Common pitfalls in the handling and storage of 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Amino-1-cyclohexylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the handling, storage, and use of this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicity data for this compound is limited, its structural class (amino alcohols) suggests it should be handled with care. Similar compounds, like 3-amino-1-propanol, are classified as corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat. Due to the basic nature of the amino group, it can react with atmospheric carbon dioxide to form a carbonate salt. To prevent this, it is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. While specific data on its hygroscopicity is not available, the presence of a hydroxyl and an amino group suggests it may be sensitive to moisture.

Q3: What are the signs of degradation of this compound?

A3: Degradation of this compound can manifest in several ways. Visual indicators may include a change in color (e.g., yellowing) or the formation of a solid precipitate (potentially a carbonate salt from reaction with CO2). A change in the compound's solubility or the appearance of unexpected spots on a thin-layer chromatography (TLC) analysis of the material can also indicate degradation. For critical applications, it is advisable to verify the purity of the compound by techniques such as NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS) before use, especially if it has been stored for an extended period.

Q4: Can this compound be used in aqueous solutions?

A4: Yes, the presence of the polar amino and hydroxyl groups suggests that this compound will have some solubility in water. However, its basicity (pKa is predicted to be around 12.86 for a similar compound) means it will form a basic solution.[2] The stability of the compound in aqueous solutions over time should be considered, as the presence of dissolved oxygen could potentially lead to oxidative degradation. For reactions sensitive to water, the use of anhydrous solvents is recommended.

Troubleshooting Guide for Experiments

This section provides troubleshooting for common issues encountered when using this compound in organic synthesis.

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion 1. Degraded Reagent: The amino group may have reacted with atmospheric CO2, or the compound may have oxidized. 2. Inadequate Activation: The hydroxyl or amino group may not be sufficiently reactive under the chosen conditions. 3. Steric Hindrance: The bulky cyclohexyl group can impede reactions at the adjacent functional groups.[3]1. Verify Reagent Quality: Check the purity of the this compound by TLC, NMR, or another suitable analytical method. If degradation is suspected, consider purifying the material by distillation or chromatography, or use a fresh batch. 2. Modify Reaction Conditions: For reactions involving the hydroxyl group, consider converting it to a better leaving group or using a stronger activating agent. For reactions at the amino group, ensure the reaction conditions are appropriate for its basicity. 3. Optimize Reaction Parameters: Try increasing the reaction temperature, extending the reaction time, or using a less sterically hindered reagent if possible.
Formation of Multiple Products/Side Reactions 1. Competing Reactivity: Both the amino and hydroxyl groups are nucleophilic and can compete in reactions. 2. Over-reaction: The desired product may be further reacting under the reaction conditions. 3. Air/Moisture Sensitivity: The reaction may be sensitive to atmospheric components.1. Use of Protecting Groups: To ensure chemoselectivity, protect either the amino or the hydroxyl group before carrying out the desired transformation. For example, the amino group can be protected as a carbamate (e.g., Boc or Cbz), and the hydroxyl group as a silyl ether (e.g., TBDMS). 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely and stop it once the desired product is formed to prevent the formation of byproducts. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) using anhydrous solvents to minimize side reactions caused by air and moisture.
Difficulty in Product Purification 1. High Polarity of Product: The presence of the amino and hydroxyl groups can make the product highly polar and difficult to separate from polar byproducts or starting materials. 2. Emulsion during Workup: The basic and amphiphilic nature of the compound can lead to the formation of emulsions during aqueous workup.1. Chromatography with Additives: When using column chromatography, consider adding a small amount of a basic modifier like triethylamine to the eluent to improve the peak shape of amine-containing compounds. 2. Acid-Base Extraction: Utilize the basicity of the amino group for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent. 3. Break Emulsions: To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. Centrifugation can also be effective.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following are generalized procedures for common transformations involving amino alcohols, which can be adapted.

General Procedure for N-Acylation

This protocol describes the protection of the amino group as an amide.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • An acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere.

  • Add the non-nucleophilic base (1.1 to 1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes the formation of an ether at the hydroxyl group. It is crucial to protect the amino group first to prevent N-alkylation.

Materials:

  • N-protected this compound (e.g., N-Boc-3-amino-1-cyclohexylpropan-1-ol)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • A strong base (e.g., sodium hydride, potassium tert-butoxide)

  • An alkylating agent (e.g., methyl iodide, benzyl bromide)

Procedure:

  • Dissolve the N-protected amino alcohol (1 equivalent) in anhydrous THF or DMF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add the strong base (1.1 to 1.2 equivalents) portion-wise. Caution: Sodium hydride reacts with residual moisture to produce hydrogen gas, which is flammable.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

  • Add the alkylating agent (1.1 to 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

TroubleshootingWorkflow Troubleshooting Low Yield start Low or No Product Formation check_reagent Verify Purity of This compound (TLC, NMR) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Pure reagent_bad Reagent Degraded check_reagent->reagent_bad Impure check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagent_ok->check_conditions purify_reagent Purify or Replace Reagent reagent_bad->purify_reagent purify_reagent->check_conditions conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok Adequate conditions_bad Suboptimal Conditions check_conditions->conditions_bad Inadequate check_reactivity Consider Competing Reactivity and Steric Hindrance conditions_ok->check_reactivity optimize_conditions Increase Temperature/Time Use Inert Atmosphere conditions_bad->optimize_conditions end_good Improved Yield optimize_conditions->end_good reactivity_issue Side Reactions or Steric Issues Likely check_reactivity->reactivity_issue use_pg Employ Protecting Group Strategy reactivity_issue->use_pg use_pg->end_good

Caption: A logical workflow for troubleshooting low-yielding reactions.

Signaling Pathway of Potential Degradation

DegradationPathway Potential Degradation Pathways start This compound carbonate Carbamate/Carbonate Salt (Solid Precipitate) start->carbonate Reaction with oxidized Oxidized Byproducts (Color Change) start->oxidized Oxidation by hydrated Hydrated Form (May Affect Reactivity) start->hydrated Absorption of co2 Atmospheric CO2 co2->carbonate o2 Atmospheric O2 o2->oxidized h2o Moisture (H2O) h2o->hydrated

Caption: Potential degradation pathways for the compound.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating 3-Amino-1-cyclohexylpropan-1-ol in the Context of Established Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. An ideal auxiliary should be readily available, easily attached to the substrate, induce high stereoselectivity in the desired transformation, and be cleaved without racemization to afford the target molecule in high yield and enantiomeric purity. This guide provides an objective comparison of the potential efficacy of 3-Amino-1-cyclohexylpropan-1-ol as a precursor to a chiral auxiliary against well-established and widely used auxiliaries: Evans Oxazolidinones, Oppolzer's Sultams, and Enders' RAMP/SAMP hydrazones.

This guide will compare the documented performance of Evans Oxazolidinones, Oppolzer's Sultams, and Enders' RAMP/SAMP hydrazones in common asymmetric reactions with the reported efficacy of a representative Boc-1,3-oxazinane auxiliary.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary to a prochiral substrate, diastereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

G cluster_workflow General Workflow Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment + Chiral Auxiliary (Xc*) Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Attachment->Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Substrate-Auxiliary Adduct->Diastereoselective Reaction + Reagents Diastereomeric Product Diastereomeric Product Diastereoselective Reaction->Diastereomeric Product Cleavage Cleavage Diastereomeric Product->Cleavage Mild Conditions Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage->Enantiomerically Enriched Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered Chiral Auxiliary

Caption: A generalized workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Performance Comparison of Chiral Auxiliaries

The following tables summarize the typical performance of the discussed chiral auxiliaries in key asymmetric reactions based on published experimental data. It is important to note that the specific substrates, reagents, and reaction conditions will significantly influence the outcomes.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The effectiveness of a chiral auxiliary is determined by its ability to direct the approach of an electrophile to one face of the enolate.

Chiral AuxiliarySubstrate TypeElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromide>99:190-95[1]
Oppolzer's Sultam N-Propionyl sultamAllyl bromide98:2High[2]
Enders' RAMP Acetone hydrazoneMethyl iodide>95:585-95
Boc-1,3-Oxazinane *Boc-1,3-oxazinaneAryl iodideup to 99:1 e.r.70-90

*Data for Boc-1,3-oxazinane is for C-H functionalization, a different type of alkylation, but demonstrates the high stereocontrol achievable.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products.

Chiral AuxiliaryAldehydeEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans Oxazolidinone IsobutyraldehydeN-Propionyl oxazolidinone>99:1 (syn)80-95[1]
Oppolzer's Sultam BenzaldehydeN-Acetyl sultam>95:5 (syn)70-85[2]
Enders' SAMP IsobutyraldehydeAcetone hydrazone>95:575-90
Boc-1,3-Oxazinane Not reportedNot applicableNot reportedNot reportedN/A

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these methods to new substrates. Below are representative experimental protocols for the application and cleavage of each class of chiral auxiliary.

Evans Oxazolidinone: Asymmetric Alkylation

1. Acylation of the Auxiliary: (S)-4-Benzyl-2-oxazolidinone is dissolved in dry THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 15 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is stirred for 1 hour before quenching with saturated aqueous NH4Cl.

2. Diastereoselective Alkylation: The N-propionyl oxazolidinone is dissolved in dry THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added, and the mixture is stirred for 30 minutes to form the enolate. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous NH4Cl.

3. Cleavage of the Auxiliary: The alkylated product is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added at 0 °C. The mixture is stirred for 4 hours at room temperature. The reaction is then quenched with aqueous Na2SO3. The chiral auxiliary can be recovered by extraction.

G cluster_evans Evans Auxiliary Workflow Oxazolidinone Oxazolidinone Acylation Acylation Oxazolidinone->Acylation 1. n-BuLi, Acyl-Cl N-Acyl Oxazolidinone N-Acyl Oxazolidinone Acylation->N-Acyl Oxazolidinone Enolate Formation Enolate Formation N-Acyl Oxazolidinone->Enolate Formation 2. LDA, -78°C Alkylation Alkylation Enolate Formation->Alkylation + R-X Alkylated Adduct Alkylated Adduct Alkylation->Alkylated Adduct Cleavage Cleavage Alkylated Adduct->Cleavage 3. LiOH, H2O2 Chiral Carboxylic Acid Chiral Carboxylic Acid Cleavage->Chiral Carboxylic Acid Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: Experimental workflow for an Evans asymmetric alkylation.

Oppolzer's Sultam: Asymmetric Aldol Reaction

1. Acylation of the Auxiliary: (2R)-Bornane-10,2-sultam is dissolved in dry THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added, followed by propionyl chloride (1.1 eq). The reaction is stirred for 1 hour before quenching.

2. Diastereoselective Aldol Reaction: The N-propionyl sultam is dissolved in dry CH2Cl2 and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) and diisopropylethylamine (1.2 eq) are added. The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 eq) is added, and the reaction is stirred for 3 hours. The reaction is quenched with a pH 7 buffer.

3. Cleavage of the Auxiliary: The aldol product is dissolved in a THF/water mixture. Lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) are added at 0 °C. The mixture is stirred until the reaction is complete, then worked up to isolate the chiral β-hydroxy carboxylic acid and recover the sultam.

Enders' RAMP/SAMP: Asymmetric Alkylation

1. Hydrazone Formation: A ketone or aldehyde is refluxed with RAMP or SAMP (1.1 eq) in benzene with a Dean-Stark trap to remove water.

2. Diastereoselective Alkylation: The hydrazone is dissolved in dry THF and cooled to -78 °C. LDA (1.1 eq) is added to form the azaenolate. The mixture is stirred for 2-4 hours at -78 °C. The alkylating agent (1.2 eq) is added, and the reaction is allowed to warm to room temperature overnight.

3. Cleavage of the Auxiliary: The alkylated hydrazone is dissolved in CH2Cl2 and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed with a stream of nitrogen, and the ozonide is reduced with dimethyl sulfide or triphenylphosphine to yield the chiral ketone or aldehyde. The auxiliary can be recovered after workup.

Boc-1,3-Oxazinane (derived from a 1,3-amino alcohol): Asymmetric C-H Functionalization

1. Synthesis of the Boc-1,3-Oxazinane: The 1,3-amino alcohol (e.g., this compound) is reacted with a ketone or aldehyde under acidic conditions to form the 1,3-oxazinane. The nitrogen is then protected with a Boc group using Boc-anhydride.

2. Enantioselective Lithiation and Functionalization: The Boc-1,3-oxazinane is dissolved in a suitable solvent (e.g., diethyl ether) and cooled. A chiral ligand-alkyllithium base complex (e.g., s-BuLi/sparteine) is added to effect enantioselective deprotonation. The resulting organolithium species is then transmetalated (e.g., with ZnCl2) and coupled with an electrophile (e.g., an aryl iodide) in the presence of a palladium catalyst.

3. Cleavage of the Auxiliary: The functionalized Boc-1,3-oxazinane is treated with an acid (e.g., trifluoroacetic acid in THF) to cleave the aminal and yield the N-Boc protected 1,3-amino alcohol. This can be further oxidized to the corresponding β-amino acid.

G cluster_boc Boc-1,3-Oxazinane Workflow 1,3-Amino Alcohol 1,3-Amino Alcohol Oxazinane Formation Oxazinane Formation 1,3-Amino Alcohol->Oxazinane Formation 1. Ketone, H+; Boc2O Boc-1,3-Oxazinane Boc-1,3-Oxazinane Oxazinane Formation->Boc-1,3-Oxazinane Enantioselective Lithiation Enantioselective Lithiation Boc-1,3-Oxazinane->Enantioselective Lithiation 2. s-BuLi/sparteine Functionalization Functionalization Enantioselective Lithiation->Functionalization + Transmetalation, Pd-coupling Functionalized Oxazinane Functionalized Oxazinane Functionalization->Functionalized Oxazinane Cleavage Cleavage Functionalized Oxazinane->Cleavage 3. TFA Chiral N-Boc-1,3-amino alcohol Chiral N-Boc-1,3-amino alcohol Cleavage->Chiral N-Boc-1,3-amino alcohol

Caption: Experimental workflow for asymmetric C-H functionalization using a Boc-1,3-oxazinane auxiliary.

Conclusion

Evans Oxazolidinones, Oppolzer's Sultams, and Enders' RAMP/SAMP hydrazones are highly reliable and well-documented chiral auxiliaries that consistently provide high levels of stereoselectivity in a variety of asymmetric transformations. They are the established benchmarks against which new auxiliaries are measured.

The development of chiral auxiliaries from readily available amino alcohols like this compound is an active area of research. The successful use of Boc-1,3-oxazinanes demonstrates that high levels of stereocontrol can be achieved with this class of auxiliary. The bulky cyclohexyl group in this compound could potentially offer unique steric properties that may lead to high diastereoselectivity in certain applications.

For researchers and professionals in drug development, the choice of auxiliary will depend on the specific transformation, the availability of starting materials, and the ease of removal of the auxiliary. While the established auxiliaries offer a high degree of predictability, the exploration of novel auxiliaries derived from compounds like this compound may open up new avenues for efficient and highly selective asymmetric synthesis. Further research is needed to directly compare the performance of a this compound-derived auxiliary in standard asymmetric reactions to fully assess its efficacy relative to the current gold standards.

References

Comparative Guide to Analytical Methods for the Quantification of 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3-Amino-1-cyclohexylpropan-1-ol. Due to the absence of published validated methods for this specific analyte, this document presents a comparison of two common, suitable analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography with Flame Ionization Detection (GC-FID). The performance data presented is based on established validation parameters for similar amino alcohols and related compounds, providing a robust framework for method development and validation for this compound.

Methodology Comparison

The selection of an appropriate analytical method is critical for accurate and reliable quantification. Both HPLC-UV and GC-FID offer distinct advantages and are widely used in pharmaceutical analysis.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds. For a molecule like this compound, which lacks a strong UV chromophore, a derivatization step is necessary to enable sensitive UV detection. This involves reacting the analyte with a labeling agent to form a derivative that absorbs UV light.

  • Gas Chromatography (GC) is a powerful technique for volatile and semi-volatile compounds. This compound is amenable to GC analysis, potentially after derivatization to improve its thermal stability and chromatographic behavior. Flame Ionization Detection (FID) is a common and robust detector for organic compounds.

The general workflow for validating such analytical methods is outlined below.

Analytical_Method_Validation_Workflow cluster_MethodDevelopment Method Development cluster_MethodValidation Method Validation (ICH Q2(R1)) cluster_Implementation Routine Use MD_Start Define Analytical Requirements MD_Selection Select Method (e.g., HPLC, GC) MD_Start->MD_Selection MD_Optimization Optimize Parameters (e.g., Column, Mobile Phase, Temperature) MD_Selection->MD_Optimization V_Specificity Specificity/ Selectivity MD_Optimization->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (% Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD Limit of Detection (LOD) V_Precision->V_LOD V_LOQ Limit of Quantification (LOQ) V_LOD->V_LOQ V_Robustness Robustness V_LOQ->V_Robustness I_SOP Standard Operating Procedure (SOP) V_Robustness->I_SOP I_QC Routine QC Checks I_SOP->I_QC I_Report Analysis & Reporting I_QC->I_Report

General workflow for analytical method validation.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC-UV (with derivatization) and GC-FID methods, based on data from analogous compounds. These values provide a benchmark for what can be expected during the validation of a method for this compound.

Table 1: Comparison of HPLC-UV and GC-FID Method Performance Parameters

Validation ParameterHPLC-UV (with Derivatization)GC-FID
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD) < 2%< 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL3 - 30 ng/mL

Table 2: Detailed Precision Data

Precision LevelHPLC-UV (RSD)GC-FID (RSD)
Repeatability (Intra-day) < 1.5%< 3%
Intermediate Precision (Inter-day) < 2.0%< 5%

Experimental Protocols

Below are detailed, representative experimental protocols for the quantification of an amino alcohol like this compound using HPLC-UV with pre-column derivatization and GC-FID.

Protocol 1: HPLC-UV with Pre-column Derivatization

This method is based on the derivatization of the primary amine group with o-phthalaldehyde (OPA) to form a UV-active compound.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • o-Phthalaldehyde (OPA) derivatizing reagent.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)

  • Gradient Elution: A suitable gradient to separate the derivatized analyte from any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm

  • Injection Volume: 20 µL

4. Sample Preparation and Derivatization:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., diluent).

  • Prepare calibration standards by serial dilution of the stock solution.

  • For derivatization, mix the sample or standard solution with the OPA reagent in the autosampler just prior to injection.

5. Validation Parameters to be Assessed:

  • Specificity: Analyze blank samples and samples spiked with related substances to ensure no interference.

  • Linearity: Analyze a series of at least five concentrations across the expected range.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte.

  • Precision: Analyze replicate preparations of a homogeneous sample on the same day (repeatability) and on different days (intermediate precision).

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the direct analysis of this compound or after a silylation step to improve peak shape and thermal stability.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary column suitable for amine analysis (e.g., a low- to mid-polarity column).

2. Reagents and Standards:

  • Helium or Nitrogen (carrier gas, high purity)

  • Hydrogen (FID fuel, high purity)

  • Air (FID oxidant, high purity)

  • Suitable solvent for sample dissolution (e.g., Methanol, Dichloromethane).

  • This compound reference standard.

  • (Optional) Silylating agent (e.g., BSTFA).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a suitable rate.

  • Carrier Gas Flow: Constant flow mode, typically 1-2 mL/min.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

4. Sample Preparation:

  • Prepare a stock solution of the reference standard in the chosen solvent.

  • Prepare calibration standards by serial dilution.

  • (Optional Derivatization): If needed, evaporate the solvent from the sample and standard solutions and add the silylating agent. Heat the mixture to complete the reaction before injection.

5. Validation Parameters to be Assessed:

  • The same validation parameters as described for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) should be evaluated according to ICH guidelines.

Conclusion

Both HPLC-UV with derivatization and GC-FID represent viable analytical approaches for the quantification of this compound. The choice between the two methods will depend on several factors including the available instrumentation, the required sensitivity, the sample matrix, and the potential for interfering substances. The HPLC method, while requiring a derivatization step, may offer higher sensitivity and is suitable for non-volatile impurities. The GC-FID method is robust and straightforward but may require derivatization for optimal performance and may not be suitable for thermally labile impurities. It is imperative that a thorough method validation is conducted for the chosen method to ensure its suitability for its intended purpose in a regulated environment.

Determining Enantiomeric Excess for Products Synthesized with 3-Amino-1-cyclohexylpropan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of a chiral auxiliary. While direct experimental data for the novel chiral auxiliary 3-Amino-1-cyclohexylpropan-1-ol is not yet widely published, this guide provides a comparative framework based on established methodologies for structurally similar chiral amino alcohol auxiliaries. By examining the performance of analogous auxiliaries in key asymmetric reactions and detailing the protocols for ee determination, this document serves as a practical resource for anticipating the performance of and establishing analytical methods for products synthesized using this compound.

Performance Comparison of Chiral Amino Alcohol Auxiliaries

The effectiveness of a chiral auxiliary is primarily assessed by the diastereoselectivity it imparts during a chemical transformation, which directly correlates to the enantiomeric excess of the final product after cleavage of the auxiliary. Below is a comparison of common chiral amino alcohol auxiliaries with bulky substituents, providing a benchmark for the expected performance of this compound in asymmetric aldol and alkylation reactions.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed to control the stereochemical outcome. The diastereoselectivity is often influenced by the steric bulk of the auxiliary and the reaction conditions.

Chiral AuxiliaryElectrophileLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanolBenzaldehydeTiCl495:585[1]
(1R,2S)-(-)-2-Amino-1,2-diphenylethanolIsobutyraldehydeSn(OTf)298:292[2]
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)BenzaldehydeBu2BOTf>99:195[3]
(R,R)-PseudoephedrinePropionaldehydeLiCl, LDA97:390[3]
Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates derived from substrates attached to chiral auxiliaries is a powerful method for creating stereogenic centers. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Chiral AuxiliaryElectrophileBaseDiastereomeric RatioYield (%)Reference
(1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanolBenzyl bromideLDA94:680[1]
(1S,2S)-PseudoephenamineEthyl iodideLDA98:291[4]
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Methyl iodideNaHMDS>99:193[5]
(R,R)-PseudoephedrineAllyl bromideLiCl, LDA96:488[3]

Experimental Protocols for Enantiomeric Excess Determination

The determination of enantiomeric excess is most commonly achieved through chromatographic or spectroscopic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for its accuracy and resolution. Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing or solvating agents, provides a powerful alternative.

Chiral HPLC Method for Diastereomeric Aldol Products

This protocol outlines a general procedure for the separation of diastereomeric aldol products, which can be adapted for products derived from this compound.

1. Sample Preparation:

  • Following the aldol reaction and work-up, the crude product is purified by flash column chromatography on silica gel to isolate the diastereomeric products.

  • A sample of the purified product (approx. 1 mg) is dissolved in the mobile phase (1 mL) for HPLC analysis.

2. HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column is essential. For amino alcohol derivatives, polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H are often effective.[6]

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The optimal ratio needs to be determined empirically, typically starting with a 90:10 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the product's chromophore absorbs (e.g., 254 nm).

  • Temperature: Ambient temperature.

3. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

This method involves converting the enantiomeric products into diastereomeric esters with a chiral derivatizing agent, allowing for their differentiation by ¹H or ¹⁹F NMR.

1. Derivatization:

  • To a solution of the purified alcohol product (approx. 5 mg) in a suitable solvent (e.g., CDCl₃, 0.5 mL) in an NMR tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a catalytic amount of a base (e.g., pyridine).

  • Allow the reaction to proceed to completion at room temperature, monitoring by TLC or NMR.

2. NMR Analysis:

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters.

  • Identify well-resolved signals corresponding to each diastereomer. Protons or fluorine atoms close to the newly formed chiral center are most likely to show distinct chemical shifts.

  • Integrate the corresponding signals for each diastereomer.

3. Data Analysis:

  • The enantiomeric excess is determined from the ratio of the integrals of the diastereomeric signals: ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful asymmetric synthesis and analysis. The following diagrams, generated using Graphviz, illustrate the key stages.

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Reaction Asymmetric Reaction (e.g., Aldol, Alkylation) Prochiral_Substrate->Reaction Chiral_Auxiliary This compound Chiral_Auxiliary->Reaction Diastereomeric_Product Diastereomeric Product Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Cleavage->Chiral_Auxiliary Recycled Chiral_Product Enantioenriched Product Cleavage->Chiral_Product

Workflow for Asymmetric Synthesis.

ee_Determination_Workflow cluster_hplc Chiral HPLC Analysis cluster_nmr NMR Analysis with Chiral Derivatizing Agent Start Enantioenriched Product Mixture HPLC_Injection Inject sample onto chiral column Start->HPLC_Injection Derivatization React with Chiral Derivatizing Agent Start->Derivatization Separation Separation of Enantiomers HPLC_Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with resolved peaks Detection->Chromatogram Calculation Calculate Enantiomeric Excess from Peak Areas or Signal Integrals Chromatogram->Calculation Diastereomers Formation of Diastereomers Derivatization->Diastereomers NMR_Acquisition Acquire NMR Spectrum Diastereomers->NMR_Acquisition Spectrum Spectrum with distinct diastereomeric signals NMR_Acquisition->Spectrum Spectrum->Calculation

Workflow for Enantiomeric Excess Determination.

By leveraging the comparative data and detailed protocols provided in this guide, researchers can effectively design experiments, predict outcomes, and accurately determine the enantiomeric excess of products synthesized using the novel chiral auxiliary, this compound. This systematic approach will facilitate the rapid evaluation of this new auxiliary and its potential applications in asymmetric synthesis.

References

Comparative study of different synthetic routes to 3-Amino-1-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of chiral amino alcohols is a critical endeavor. 3-Amino-1-cyclohexylpropan-1-ol is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct pathways. This guide provides a comparative study of three primary synthetic routes: the reduction of a nitrile precursor, reductive amination of a keto-precursor, and a Grignard reaction with a protected amino-aldehyde. Each method is evaluated based on yield, reaction conditions, and reagent accessibility, supported by detailed experimental protocols.

Comparative Data of Synthetic Routes

Parameter Route A: Nitrile Reduction Route B: Reductive Amination Route C: Grignard Reaction
Starting Material rac-3-Cyclohexyl-3-hydroxypropionitrile3-Amino-1-cyclohexylpropan-1-oneCyclohexylmagnesium bromide & 3-(tert-Butoxycarbonyl)aminopropanal
Key Reagents Lithium aluminum hydride (LiAlH₄), Diethyl etherSodium borohydride (NaBH₄), MethanolTetrahydrofuran (THF), Hydrochloric acid
Reaction Time 2 hours4 hours3 hours
Reported Yield 58%[1]High (Typical for NaBH₄ reductions)Moderate to High
Purity High after work-upHigh after work-upRequires careful purification
Key Advantages Good reported yield, straightforward reduction.Mild reducing agent, high chemoselectivity.Forms the C-C bond and alcohol in one step.
Key Disadvantages LiAlH₄ is a hazardous reagent requiring careful handling.The keto-precursor may not be readily available.The Grignard reagent is moisture-sensitive; requires a protected amino-aldehyde.

Visualizing the Synthetic Approaches

The following diagram illustrates the logical flow of the three compared synthetic routes to the target molecule.

cluster_A Route A: Nitrile Reduction cluster_B Route B: Reductive Amination cluster_C Route C: Grignard Reaction A_start rac-3-Cyclohexyl-3-hydroxypropionitrile A_reagent LiAlH₄, Diethyl ether A_start->A_reagent Reduction A_product This compound A_reagent->A_product B_start 3-Amino-1-cyclohexylpropan-1-one B_reagent NaBH₄, Methanol B_start->B_reagent Reduction B_product This compound B_reagent->B_product C_start1 Cyclohexylmagnesium bromide C_intermediate Protected Amino Alcohol C_start1->C_intermediate Addition C_start2 3-(Boc-amino)propanal C_start2->C_intermediate C_deprotection Acidic Work-up (HCl) C_intermediate->C_deprotection Deprotection C_product This compound C_deprotection->C_product

Caption: Comparative workflow of three synthetic routes to this compound.

Experimental Protocols

Route A: Reduction of rac-3-cyclohexyl-3-hydroxypropionitrile

This protocol is based on the reported synthesis using a potent hydride reducing agent.[1]

Materials:

  • rac-3-cyclohexyl-3-hydroxypropionitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled to 0 °C in an ice bath.

  • A solution of rac-3-cyclohexyl-3-hydroxypropionitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Route B: Reductive Amination of 3-amino-1-cyclohexylpropan-1-one

This procedure utilizes a milder reducing agent for the conversion of a ketone to an alcohol.

Materials:

  • 3-Amino-1-cyclohexylpropan-1-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • 3-Amino-1-cyclohexylpropan-1-one hydrochloride is dissolved in methanol and the solution is cooled to 0 °C.

  • Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the careful addition of water.

  • The pH of the solution is adjusted to basic with a sodium hydroxide solution.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the product.

Route C: Grignard Reaction with a Protected Amino-aldehyde

This route involves the formation of a new carbon-carbon bond and requires the use of a protecting group for the amine.

Materials:

  • Cyclohexyl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 3-(tert-Butoxycarbonyl)aminopropanal (Boc-protected 3-aminopropanal)

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (for deprotection)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, cyclohexylmagnesium bromide is prepared by the reaction of cyclohexyl bromide with magnesium turnings in anhydrous THF.

  • Grignard Reaction: The solution of 3-(tert-Butoxycarbonyl)aminopropanal in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Deprotection: The crude protected amino alcohol is dissolved in a suitable solvent (e.g., methanol or dioxane) and treated with an excess of hydrochloric acid. The mixture is stirred until deprotection is complete (monitored by TLC).

  • Isolation: The solvent is removed under reduced pressure, and the residue is basified with a suitable base, followed by extraction with an organic solvent to yield the final product.

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the research or development project. The nitrile reduction offers a good yield but involves a hazardous reagent. Reductive amination is a milder alternative, provided the keto-precursor is accessible. The Grignard reaction is a classic C-C bond-forming reaction but necessitates the use of a protecting group strategy. Researchers should carefully consider factors such as reagent availability, safety protocols, and scalability when selecting the most appropriate synthetic pathway.

References

Benchmarking the performance of 3-Amino-1-cyclohexylpropan-1-ol in specific catalytic reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides a framework for benchmarking the performance of 3-Amino-1-cyclohexylpropan-1-ol against other chiral amino alcohols in the catalytic reduction of prochiral ketones.

Performance Comparison in Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[2] Chiral amino alcohols, in the presence of borane, can form oxazaborolidine catalysts in situ, which facilitate this enantioselective reduction.[2] The efficacy of these catalysts is typically evaluated based on the chemical yield and the enantiomeric excess (e.e.) of the resulting chiral alcohol.

Table 1: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Reduction of Acetophenone

LigandStructureYield (%)Enantiomeric Excess (e.e., %)
This compound this compoundData to be determinedData to be determined
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol9597 (R)
(1R,2S)-(-)-Norephedrine(1R,2S)-(-)-Norephedrine8892 (R)
(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol9295 (R)

Note: The performance data for the alternative ligands are representative values from the literature and may vary depending on the specific reaction conditions.

Experimental Protocols

To ensure a fair and accurate comparison, it is crucial to maintain consistent experimental conditions. The following protocol details the in situ generation of the oxazaborolidine catalyst and the subsequent asymmetric reduction of acetophenone.

General Procedure for the Asymmetric Reduction of Acetophenone

Materials:

  • Chiral amino alcohol ligand (e.g., this compound)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (2 mL). Cool the solution to 0 °C and add the borane complex (0.1 mmol) dropwise. Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the oxazaborolidine catalyst.

  • Reduction Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C). Add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) dropwise over 10 minutes.

  • Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl (10 mL) and extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the chemical yield. Analyze the enantiomeric excess of the resulting 1-phenylethanol by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Logical Workflow for Catalyst Benchmarking

The process of evaluating and comparing the performance of this compound follows a logical sequence from catalyst selection to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison ligand Select Chiral Ligands (e.g., this compound, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) reagents Prepare Anhydrous Reagents and Solvents ligand->reagents catalyst_formation In situ Catalyst Formation (Ligand + Borane) reagents->catalyst_formation reduction Asymmetric Reduction of Acetophenone catalyst_formation->reduction workup Quenching and Work-up reduction->workup purification Purification (Column Chromatography) workup->purification yield Determine Chemical Yield purification->yield ee_analysis Determine Enantiomeric Excess (Chiral HPLC/GC) purification->ee_analysis data_table Tabulate Performance Data (Yield, e.e.) yield->data_table ee_analysis->data_table conclusion Draw Conclusions on Catalyst Performance data_table->conclusion

Caption: Workflow for benchmarking chiral amino alcohol performance.

Proposed Catalytic Cycle

The catalytic cycle for the borane reduction of ketones mediated by an in situ generated oxazaborolidine from a chiral amino alcohol is a well-established mechanism.

G cluster_cycle Catalytic Cycle catalyst Chiral Oxazaborolidine Catalyst complex1 Catalyst-Borane Complex catalyst->complex1 + BH₃ complex2 Catalyst-Borane-Ketone Complex complex1->complex2 + Ketone product_release Product Release & Catalyst Regeneration complex2->product_release Hydride Transfer (Enantioselective Step) product_release->catalyst + BH₃ alcohol Chiral Alcohol product_release->alcohol ketone Prochiral Ketone ketone->complex2

Caption: Proposed catalytic cycle for asymmetric ketone reduction.

By following this guide, researchers can systematically evaluate the catalytic performance of this compound and make informed decisions on its suitability for their specific synthetic needs. The provided framework ensures a standardized approach, allowing for objective comparisons with other commercially available or synthesized chiral amino alcohol ligands.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Amino-1-cyclohexylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of two prominent pan-PIM kinase inhibitors featuring a substituted cyclohexyl or a related cyclic scaffold: PIM447 and GDC-0339. The data presented herein, summarized from published studies, offers insights into their on-target potency and off-target interactions, crucial for advancing drug discovery programs.

The 3-amino-1-cyclohexylpropan-1-ol scaffold has emerged as a valuable pharmacophore in the design of kinase inhibitors, particularly targeting the PIM kinase family. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[1] However, the development of selective inhibitors is challenging due to the high degree of conservation within the ATP-binding site of the human kinome. This guide delves into the cross-reactivity of derivatives of this scaffold, providing a comparative analysis to aid in the selection and development of more specific therapeutic agents.

Comparative Analysis of Kinase Inhibition

The following tables summarize the in vitro kinase inhibition profiles of PIM447 and GDC-0339, highlighting their potency against the PIM kinase family and their interactions with a selection of off-target kinases.

Table 1: On-Target Potency against PIM Kinases
CompoundPIM1 (Ki, nM)PIM2 (Ki, nM)PIM3 (Ki, nM)
PIM4470.0060.0180.009
GDC-03390.030.10.02

Data for PIM447 sourced from Selleck Chemicals and the Chemical Probes Portal.[2][3] Data for GDC-0339 sourced from MedchemExpress.[4]

Table 2: Off-Target Kinase Cross-Reactivity
CompoundOff-Target KinaseInhibition (IC50 or % Inhibition @ concentration)
PIM447GSK3β1 - 5 µM (IC50)
PKN11 - 5 µM (IC50)
PKCτ1 - 5 µM (IC50)
GDC-0339Data not publicly available in the searched literature.-

Data for PIM447 sourced from an ACS publication and Selleck Chemicals.[2][5]

Experimental Protocols

A detailed understanding of the methodologies used to generate the inhibition data is crucial for its interpretation and for designing further experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are fundamental to determining the potency and selectivity of inhibitors. A common method involves a radiometric assay or a luminescence-based assay like the Kinase-Glo® assay.

Principle: The assay measures the amount of ATP consumed or the amount of phosphorylated substrate produced by the kinase. The inhibitor's potency is determined by its ability to reduce the kinase activity.

General Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), ATP (often at a concentration near the Km for the specific kinase), and a suitable buffer system.[6]

  • Inhibitor Addition: The test compound (e.g., PIM447) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period to allow for the enzymatic reaction to proceed.

  • Detection:

    • Radiometric Assay: Utilizes [γ-³³P]ATP. After the reaction, the phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.[7]

    • Luminescence-based Assay (e.g., Kinase-Glo®): This assay measures the amount of ATP remaining in the well after the kinase reaction. A luciferase-based reagent is added that produces light in the presence of ATP. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve. Ki values are often derived from IC50 values using the Cheng-Prusoff equation, which takes the ATP concentration into account.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approach, the following diagrams are provided.

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of several important signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. They play a crucial role in regulating cell cycle progression, apoptosis, and metabolism.

PIM_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases Cytokines->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K STAT STAT JAK->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Transcription AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->PIM CellCycle Cell Cycle Progression (e.g., p21, p27) PIM->CellCycle Apoptosis Inhibition of Apoptosis (e.g., BAD) PIM->Apoptosis Metabolism Metabolism PIM->Metabolism Inhibitor This compound Derivatives (e.g., PIM447) Inhibitor->PIM

Caption: PIM Kinase Signaling and Point of Inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

The process of evaluating the selectivity of a kinase inhibitor involves a systematic workflow, from initial high-throughput screening to more detailed selectivity profiling.

Kinase_Inhibitor_Profiling_Workflow Compound Test Compound (this compound derivative) PrimaryScreen Primary Screen (e.g., against PIM1) Compound->PrimaryScreen HitIdentification Hit Identification (Potent Inhibitors) PrimaryScreen->HitIdentification DoseResponse Dose-Response Curve (IC50 Determination) HitIdentification->DoseResponse SelectivityPanel Kinase Selectivity Panel (e.g., KINOMEscan) DoseResponse->SelectivityPanel DataAnalysis Data Analysis (Selectivity Profile) SelectivityPanel->DataAnalysis

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

References

Purity Assessment of Commercially Available 3-Amino-1-cyclohexylpropan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative assessment of the purity of commercially available 3-Amino-1-cyclohexylpropan-1-ol, a key building block in the synthesis of various pharmaceutical compounds. This analysis is based on publicly available data from suppliers and outlines the standard analytical methods for independent verification.

Comparative Purity Data

The purity of this compound can vary between suppliers. The following table summarizes the stated purity levels from various commercial vendors. It is important to note that these values are as stated by the suppliers and independent verification is always recommended.

SupplierStated PurityAnalytical Method
AK Scientific99%[1]Not Specified
ChemScene95%Not Specified
TCI Chemicals (for 3-Amino-1-propanol)>99.0%[2]Gas Chromatography (GC)
Sigma-Aldrich (for 3-Amino-1-propanol)≥99.0%Gas Chromatography (GC)

Recommended Experimental Protocols for Purity Verification

To independently assess the purity of this compound, the following analytical methods are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample. It is well-suited for determining the purity of this compound and identifying potential impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Hold: Hold at 280 °C for 10 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. Impurities are identified by their mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds. For a polar compound like this compound, especially for assessing chiral purity, derivatization may be necessary.

Methodology:

  • Instrumentation: An HPLC system with a UV or diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of about 1 mg/mL.

  • Derivatization (for chiral analysis): As described for a similar compound, 3-aminobutanol, a chiral derivatizing agent can be used, followed by analysis on a normal-phase column[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis to determine purity. Both ¹H and ¹³C NMR should be employed.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Purity can be estimated by integrating the peaks corresponding to the compound and comparing them to the integrals of known impurities or a certified internal standard.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum to confirm the number and types of carbon atoms.

  • Data Analysis: The chemical shifts and coupling constants should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial sample of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial Sample of This compound Preparation Dissolution in Appropriate Solvents Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Preparation->NMR Purity_Det Purity Determination (% Area/Integral) GCMS->Purity_Det Impurity_ID Impurity Identification & Quantification GCMS->Impurity_ID HPLC->Purity_Det HPLC->Impurity_ID NMR->Purity_Det NMR->Impurity_ID Final_Report Final Purity Report and Certificate of Analysis Purity_Det->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the purity assessment of this compound.

Potential Impurities

While specific impurity profiles are often proprietary, potential impurities in commercially available this compound could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis, such as products of incomplete reduction if a nitrile precursor is used.

  • Residual solvents: Solvents used in the synthesis and purification process.

  • Isomers: Structural or stereoisomers of the target compound.

A thorough analytical investigation using the methods described above is crucial for the identification and quantification of any such impurities, ensuring the quality and integrity of the starting material for research and development.

References

Spectroscopic Comparison of 3-Amino-1-cyclohexylpropan-1-ol Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct properties of stereoisomers is paramount for ensuring the efficacy and safety of therapeutic agents. This guide provides a framework for the spectroscopic comparison of the four stereoisomers of 3-Amino-1-cyclohexylpropan-1-ol: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).

While a direct comparative analysis based on existing experimental data is not currently possible due to the limited availability of public spectroscopic data for all four stereoisomers, this guide outlines the necessary experimental protocols and the expected data presentation for a comprehensive comparison.

Introduction to Stereoisomers and Spectroscopic Analysis

The spatial arrangement of atoms in stereoisomers can lead to significant differences in their physical, chemical, and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating the three-dimensional structure of molecules and differentiating between stereoisomers.

Visualizing the Stereoisomers:

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (cis) cluster_enantiomers2 Enantiomeric Pair 2 (trans) 1R,3S (1R,3S) 1S,3R (1S,3R) 1R,3S->1S,3R Mirror Images 1R,3R (1R,3R) 1R,3S->1R,3R Diastereomers 1S,3S (1S,3S) 1R,3S->1S,3S Diastereomers 1S,3R->1R,3R Diastereomers 1S,3R->1S,3S Diastereomers 1R,3R->1S,3S Mirror Images

Caption: Relationship between the stereoisomers of this compound.

Data Presentation: A Comparative Framework

To facilitate a clear and objective comparison, all quantitative spectroscopic data should be summarized in structured tables.

Table 1: ¹H NMR Spectroscopic Data (Expected)
StereoisomerChemical Shift (δ) [ppm] and Coupling Constant (J) [Hz] for Key Protons
(1R,3R) Data to be determined experimentally
(1S,3S) Data to be determined experimentally
(1R,3S) Data to be determined experimentally
(1S,3R) Data to be determined experimentally
Table 2: ¹³C NMR Spectroscopic Data (Expected)
StereoisomerChemical Shift (δ) [ppm] for Key Carbons
(1R,3R) Data to be determined experimentally
(1S,3S) Data to be determined experimentally
(1R,3S) Data to be determined experimentally
(1S,3R) Data to be determined experimentally
Table 3: IR Spectroscopic Data (Expected)
StereoisomerCharacteristic Absorption Bands (cm⁻¹)
(1R,3R) Data to be determined experimentally
(1S,3S) Data to be determined experimentally
(1R,3S) Data to be determined experimentally
(1S,3R) Data to be determined experimentally
Table 4: Mass Spectrometry Data (Expected)
StereoisomerMass-to-Charge Ratio (m/z) of Key Fragments
(1R,3R) Data to be determined experimentally
(1S,3S) Data to be determined experimentally
(1R,3S) Data to be determined experimentally
(1S,3R) Data to be determined experimentally

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic experiments.

Synthesis of Stereoisomers

The synthesis of individual stereoisomers of this compound is the first critical step. A potential synthetic route could involve the stereoselective reduction of a suitable keto-amine precursor. The specific stereochemistry of the starting materials and reagents will dictate the stereochemical outcome of the final products.

synthesis_workflow Start Keto-amine Precursor Step1 Stereoselective Reduction Start->Step1 Step2 Purification and Separation of Stereoisomers (e.g., Chiral Chromatography) Step1->Step2 Product Individual Stereoisomers Step2->Product

Caption: General workflow for the synthesis of individual stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra on a spectrometer operating at a frequency of at least 400 MHz. Key parameters to report include chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS), coupling constants (J) in Hertz (Hz), and signal multiplicities (s, d, t, q, m).

  • ¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra on the same instrument. Report chemical shifts (δ) in ppm.

  • 2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC should be employed to aid in the complete assignment of proton and carbon signals and to confirm the stereochemical relationships.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and report the frequencies of characteristic absorption bands for functional groups such as O-H, N-H, C-H, and C-N.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

  • Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and to provide further structural information that may help differentiate the stereoisomers.

Conclusion

A thorough spectroscopic comparison of the stereoisomers of this compound is essential for advancing research and development in related fields. While this guide provides a framework, the successful execution of this comparison hinges on the availability of pure samples of each stereoisomer and the meticulous application of the described experimental protocols. The resulting data will provide invaluable insights into the structure-property relationships of these important molecules.

Safety Operating Guide

Navigating the Safe Disposal of 3-Amino-1-cyclohexylpropan-1-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and efficient workflow. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-1-cyclohexylpropan-1-ol (CAS No. 126679-00-3), ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar amino alcohols indicates that this substance should be handled with care. It is advisable to treat it as potentially harmful if swallowed and as a possible skin and eye irritant.

Personal Protective Equipment (PPE) is mandatory. A standard laboratory setup for handling this compound should include:

Protective EquipmentSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • Dispose of the sealed waste container through a licensed hazardous waste disposal company.

  • Provide the disposal company with a complete characterization of the waste, including its chemical composition.

  • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_collection Collection & Containment cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe collect_waste Collect in Labeled Container ppe->collect_waste contact_disposal Contact Licensed Waste Disposal Company collect_waste->contact_disposal handle_spill Manage Spills with Absorbent handle_spill->collect_waste If spill occurs provide_info Provide Waste Characterization contact_disposal->provide_info end_disposal Arrange for Pickup and Disposal provide_info->end_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within their research endeavors.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-cyclohexylpropan-1-ol
Reactant of Route 2
3-Amino-1-cyclohexylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.